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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Applications of Fmoc-L-Glu(OFm)-OH

This guide details the chemical properties, mechanistic behavior, and experimental applications of Fmoc-L-Glu(OFm)-OH (Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester). It is designed for researchers requiring precise con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, mechanistic behavior, and experimental applications of Fmoc-L-Glu(OFm)-OH (Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester). It is designed for researchers requiring precise control over orthogonal protection strategies in complex peptide synthesis.[1]

[1]

Executive Summary

Fmoc-L-Glu(OFm)-OH is a specialized amino acid derivative characterized by "dual-fluorenyl" protection. Unlike standard derivatives used in Solid Phase Peptide Synthesis (SPPS) that rely on acid-labile side chains (e.g., t-Butyl), this compound features a 9-fluorenylmethyl ester (OFm) on the γ-carboxyl side chain.

This unique architecture renders both the N-terminal amine and the side-chain carboxyl base-labile while remaining acid-stable . Consequently, it is a critical tool for Boc-chemistry SPPS (where it serves as an orthogonal handle) or specialized Fmoc strategies requiring simultaneous deprotection for head-to-side-chain cyclization.

Part 1: Physicochemical Profile[1][3]

PropertySpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(9-fluorenylmethyl) ester
Common Name Fmoc-L-Glu(OFm)-OH
CAS Number 608512-86-3 (Side-chain ester); Note: Verify specific isomer availability
Molecular Formula C₃₄H₂₉NO₆
Molecular Weight 547.61 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC)
Storage +2°C to +8°C (Desiccated); Long-term at -20°C

Part 2: Mechanistic Chemistry

The "Dual-Lability" Phenomenon

The defining feature of Fmoc-L-Glu(OFm)-OH is the chemical equivalence of its protecting groups toward basic conditions. Both the Fmoc (carbamate) and OFm (ester) groups rely on the fluorenyl system, which is susceptible to proton abstraction at the acidic C-9 position.[2]

Deprotection Mechanism (E1cb Elimination)

Upon treatment with a secondary amine (e.g., 20% Piperidine), both groups undergo a base-catalyzed


-elimination (E1cb mechanism).[3]
  • Proton Abstraction : The base removes the acidic proton from the C-9 position of the fluorene ring.

  • Elimination : The resulting carbanion collapses to form dibenzofulvene , releasing the carbamate (as CO₂ and amine) and the ester (as the free carboxylate).

  • Scavenging : The reactive dibenzofulvene is trapped by the excess piperidine to form a fulvene-piperidine adduct.

Diagram 1: Structural Reactivity & Deprotection Logic

Fmoc_OFm_Mechanism Compound Fmoc-Glu(OFm)-OH (Dual Fluorenyl Protection) Reagent Base Treatment (20% Piperidine/DMF) Compound->Reagent Susceptibility Intermediate Transition State (C-9 Carbanion) Reagent->Intermediate Proton Abstraction (C-9) Product_Amine Free α-Amine (N-Terminus) Intermediate->Product_Amine Fmoc Cleavage Product_Acid Free γ-Carboxyl (Side Chain) Intermediate->Product_Acid OFm Cleavage Byproduct Dibenzofulvene (Scavenged by Piperidine) Intermediate->Byproduct Elimination

Caption: Simultaneous cleavage of N-terminal Fmoc and Side-chain OFm via base-induced elimination.

Stability Matrix

Understanding the orthogonality is crucial for experimental design.

ConditionFmoc (N-Term)OFm (Side-Chain)t-Butyl (Side-Chain)Benzyl (Side-Chain)
TFA (Acid) Stable Stable LabileStable
Piperidine (Base) Labile Labile StableStable
H₂ / Pd/C StableStableStableLabile
HF (Strong Acid) StableStable*StableLabile

*Note: While generally stable to HF at low temperatures, OFm can show instability at elevated temperatures or prolonged exposure. [1]

Part 3: Applications in Peptide Synthesis[1][2][3][6]

Primary Use: Orthogonal Protection in Boc SPPS

In Boc chemistry (where TFA is used for N-terminal deprotection), the Fmoc and OFm groups are completely stable.

  • Workflow : Incorporate Fmoc-Glu(OFm)-OH into a Boc-protected chain.

  • Utility : Allows for the selective "unmasking" of the Glu residue (both amine and acid) using mild base, while the rest of the peptide remains protected by Boc/Benzyl groups.

  • Application : Synthesis of cyclic peptides or branching points where the Glu residue serves as the junction.

Niche Use: Fmoc SPPS (Simultaneous Deprotection)

In standard Fmoc chemistry , this derivative is NOT used for chain elongation because the side chain would be deprotected during the next cycle's Fmoc removal.

  • Exception : It is used at the N-terminus (final residue) or in convergent synthesis where the objective is to immediately free the side chain for on-resin modification (e.g., cyclization) without removing the peptide from the resin.

Diagram 2: Experimental Workflow for Cyclization

Cyclization_Workflow Step1 Resin-Bound Peptide (Boc-Strategy Backbone) Step2 Couple Fmoc-Glu(OFm)-OH Step1->Step2 Step3 Peptide with Protected Glu (Fmoc/OFm Intact) Step2->Step3 Step4 Treat with 20% Piperidine Step3->Step4 Orthogonal Trigger Step5 Simultaneous Deprotection (Free NH2 & COOH on Glu) Step4->Step5 Step6 Cyclization / Modification Step5->Step6 Head-to-Side Chain

Caption: Workflow utilizing Fmoc-Glu(OFm)-OH for orthogonal activation within a Boc-protected sequence.

Part 4: Experimental Protocols

Coupling Protocol (Standard SPPS)

Due to the bulk of the fluorenyl ester, coupling can be sterically hindered.

  • Activation : Use HATU/HOAt or DIC/Oxyma for efficient activation. Avoid HBTU if difficult couplings are suspected.

  • Stoichiometry : Use 3-4 equivalents of amino acid relative to resin loading.

  • Time : Extend coupling time to 60–90 minutes.

  • Monitoring : Verify coupling via Kaiser test (if N-term is free) or Chloranil test.

Deprotection (Cleavage of Fmoc & OFm)

To remove both groups simultaneously:

  • Reagent : 20% Piperidine in DMF (v/v).

  • Procedure :

    • Wash resin with DMF (3x).

    • Add Piperidine solution (5 mL per gram resin).

    • Agitate for 5 minutes; drain.

    • Add fresh Piperidine solution.

    • Agitate for 15–20 minutes.

  • Monitoring : The UV absorbance of the dibenzofulvene-piperidine adduct can be monitored at 301 nm to quantify deprotection [2].

Storage & Handling[1]
  • Hydrolysis Risk : Esters are susceptible to hydrolysis. Ensure the compound is stored in a desiccator.

  • Cold Chain : Transport at ambient temperature is acceptable for short durations, but long-term storage must be at -20°C .

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Chem-Impex International . Product Specification: Fmoc-L-Glu(OFm)-OH.

Sources

Exploratory

Fmoc-Glu(OFm)-OH in Advanced Solid-Phase Peptide Synthesis: A Technical Guide to Dual-Base-Labile Protection Strategies

Executive Summary In the landscape of complex peptide engineering, the demand for orthogonal and simultaneous deprotection strategies has driven the development of specialized amino acid building blocks. Fmoc-L-glutamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex peptide engineering, the demand for orthogonal and simultaneous deprotection strategies has driven the development of specialized amino acid building blocks. Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester , commonly abbreviated as Fmoc-Glu(OFm)-OH , is a highly specialized derivative utilized in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard orthogonally protected amino acids (e.g., Fmoc-Glu(OtBu)-OH), this molecule employs the fluorenylmethyl moiety for both the


-amino protecting group (Fmoc) and the 

-carboxylic acid protecting group (OFm). This dual-protection strategy ensures that both reactive terminals are unmasked simultaneously under standard basic conditions. This whitepaper details the mechanistic rationale, physicochemical properties, and validated protocols for deploying Fmoc-Glu(OFm)-OH in the synthesis of branched architectures, cyclic peptides, and multi-functionalized bioconjugates.

Chemical Rationale and Mechanistic Properties

The strategic value of Fmoc-Glu(OFm)-OH lies in the identical cleavage conditions required for both of its protecting groups. The 9-fluorenylmethyl ester (OFm) was originally pioneered as a C-terminal and side-chain protecting group to complement the Fmoc


-amino protection strategy [1, 2].
The E1cB Elimination Mechanism

Both the Fmoc carbamate and the OFm ester are cleaved via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

  • Proton Abstraction: A secondary amine, typically 20% piperidine in dimethylformamide (DMF), abstracts the highly acidic proton at the C9 position of the fluorene ring.

  • Carbanion Formation: This abstraction generates a cyclopentadienyl-type anion, which is highly stabilized by the aromaticity of the two adjacent benzene rings.

  • Leaving Group Expulsion: The anion triggers a

    
    -elimination, expelling the leaving group. For the 
    
    
    
    -amine, this releases carbon dioxide (
    
    
    ) and the free primary amine. For the
    
    
    -side chain, it releases the free carboxylic acid.
  • Adduct Formation: The resulting dibenzofulvene (DBF) byproduct is highly reactive and is immediately scavenged by excess piperidine to form a stable, soluble fulvene-piperidine adduct, which is washed away.

By utilizing Fmoc-Glu(OFm)-OH, synthetic chemists can generate a highly reactive bifunctional node (a free


 and a free 

) in a single deprotection step, bypassing the need for harsh acidic cleavage (like TFA or HF) typically required to remove

-butyl or benzyl esters [3].

Quantitative Data: Physicochemical Profile

To ensure reproducibility and optimal coupling efficiency, the physical parameters of Fmoc-Glu(OFm)-OH must be strictly managed during synthesis.

ParameterSpecification / Value
Chemical Name Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester
Common Synonym Fmoc-Glu(OFm)-OH
CAS Registry Number 608512-86-3
Molecular Weight 547.60 g/mol
Chemical Formula

Appearance White to off-white crystalline powder
Optimal Solvents DMF, NMP, DCM (requires pre-activation)
Cleavage Reagents 20% Piperidine in DMF; 2% DBU in DMF
Storage Conditions 0°C to 8°C, desiccated and protected from light

Data compiled from authoritative chemical catalog specifications[1, 3].

Strategic Applications in Peptide Engineering

On-Resin Macrocyclization

When designing conformationally restricted peptides, lactam bridges are frequently employed. If a peptide sequence requires a head-to-side-chain cyclization, Fmoc-Glu(OFm)-OH can be coupled at the N-terminus. Upon piperidine treatment, the simultaneous exposure of the N-terminal amine and the


-carboxylate allows for immediate on-resin activation (using reagents like PyBOP or HATU) to form a localized pyroglutamate or a macrocyclic lactam if cross-linked with another deprotected residue [4].
Divergent Bioconjugation Nodes

In the development of targeted drug delivery systems and lipopeptides, it is often necessary to attach different functional moieties (e.g., a lipid chain and a fluorophore) to a single junction. The simultaneous deprotection of Fmoc-Glu(OFm)-OH yields an amine (nucleophile) and a carboxylic acid (electrophile precursor). By sequentially exploiting their distinct chemical reactivities—for instance, acylating the amine first, followed by activating the carboxylic acid to react with an exogenous amine—chemists can build complex, divergently branched dendrimers or dual-labeled probes.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of incorporating Fmoc-Glu(OFm)-OH into a growing peptide chain, followed by its simultaneous deprotection to yield a bifunctional node.

G N1 Resin-Bound Peptide (Free N-terminus) N2 Coupling Step: Fmoc-Glu(OFm)-OH + DIC/Oxyma N1->N2 Addition of Reagents N3 Protected Intermediate: Resin-Peptide-Glu(OFm)-Fmoc N2->N3 Amide Bond Formation N4 Simultaneous Deprotection: 20% Piperidine in DMF N3->N4 Base Treatment N5 Bifunctional Node: Free α-NH2 & γ-COOH Exposed N4->N5 E1cB Elimination (- Dibenzofulvene) N6 Divergent Functionalization (e.g., Lactamization / Conjugation) N5->N6 Chemoselective Branching

Workflow demonstrating the simultaneous deprotection and divergent functionalization of Fmoc-Glu(OFm)-OH.

Experimental Protocols

To ensure a self-validating system, the following protocol integrates standard SPPS methodologies with necessary analytical checkpoints.

Protocol A: Coupling of Fmoc-Glu(OFm)-OH

Causality: Because of the large steric bulk of the two fluorenylmethyl groups, coupling kinetics can be slower than standard aliphatic amino acids. High-efficiency coupling reagents (DIC/OxymaPure) are utilized to prevent epimerization and drive the reaction to completion.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-Glu(OFm)-OH and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 minute) and DCM (3 × 1 minute).

  • Validation: Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling. If positive (blue), repeat steps 2–4.

Protocol B: Simultaneous Deprotection

Causality: The E1cB mechanism requires a sufficient concentration of base to drive the equilibrium toward proton abstraction. 20% Piperidine is standard, but the reaction must be performed twice to ensure complete scavenging of the dibenzofulvene byproduct, preventing its re-attachment to the peptide chain.

  • Initial Cleavage: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

  • Secondary Cleavage: Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

  • Extensive Washing (Critical Step): Wash the resin thoroughly with DMF (7 × 1 minute) and DCM (3 × 1 minute) to remove all traces of piperidine and fulvene-adducts.

  • Validation: Perform a Kaiser test. A positive result (dark blue) confirms the unmasking of the

    
    -amine. (Note: The free 
    
    
    
    -carboxylic acid cannot be detected via Kaiser test; micro-cleavage and LC-MS analysis of a small resin aliquot is recommended to verify the complete removal of the OFm group).

References

  • Belshaw, P. J., Adamson, J. G., & Lajoie, G. A. "Single Step Syntheses of ω-9-Fluorenylmethyl Esters of Aspartic and Glutamic Acids". Synthetic Communications (1992). URL:[Link]

  • Thieme Connect. "Synthesis of Lipopeptides and Complex Peptide Architectures". Science of Synthesis. URL:[Link]

Foundational

Advanced Orthogonal Strategies in Peptide Synthesis: A Technical Guide to Fmoc-Glu-OFm

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural profiling, mechanistic causality, and self-validating protocols for Fmoc-Glu-OFm in Solid-Phase Peptide Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural profiling, mechanistic causality, and self-validating protocols for Fmoc-Glu-OFm in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Structural Profiling

In the development of complex cyclic peptides and constrained peptidomimetics, achieving precise regioselectivity during synthesis is paramount. Fmoc-Glu-OFm is a highly specialized, orthogonally protected glutamic acid derivative designed specifically for advanced Solid-Phase Peptide Synthesis (SPPS)[1].

Structurally, Fmoc-Glu-OFm features a dual-fluorenyl protection scheme:

  • The

    
    -amino group  is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.
    
  • The

    
    -carboxyl group  is esterified with a 9-fluorenylmethyl (OFm) group.
    
  • The

    
    -carboxyl group  remains free, serving as the primary anchoring point to the solid support[2].
    

This unique configuration allows chemists to anchor the amino acid via its side chain, leaving the N- and C-termini available for targeted elongation and head-to-tail cyclization.

Table 1: Physicochemical Specifications of Fmoc-Glu-OFm
PropertySpecification
Chemical Name Fmoc-Glu-OFm
IUPAC Name (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid[3]
Molecular Formula C34H29NO6[3]
Molecular Weight 547.60 g/mol [3]
CAS Registry Number 200616-18-8[1]
Primary Application Side-chain anchoring for cyclic dipeptide/polypeptide synthesis[2]

Mechanistic Causality: The Kinetic Differentiation Principle

A common question in SPPS design is: How can one selectively deprotect the Fmoc group without prematurely cleaving the OFm ester, given that both are base-labile fluorenyl derivatives?

The answer lies in the reaction kinetics of their respective cleavage mechanisms.

While both protecting groups are susceptible to piperidine, they degrade via fundamentally different pathways:

  • Fmoc (Carbamate): Undergoes a rapid

    
     elimination mechanism. The basic piperidine abstracts the highly acidic proton at the 9-position of the fluorene ring, leading to the rapid expulsion of carbon dioxide and the formation of a dibenzofulvene-piperidine adduct.
    
  • OFm (Ester): Undergoes standard base-catalyzed ester hydrolysis or transamidation, which is a significantly slower, sterically hindered process.

By strictly controlling the reaction time, scientists can exploit this kinetic window. Exposure to 20% piperidine for exactly 15–20 minutes results in quantitative removal of the N-terminal Fmoc group, while the C-terminal OFm ester remains almost entirely intact[2].

Table 2: Kinetic Differentiation Profile (in 20% Piperidine/DMF)
Protecting GroupLinkage TypeCleavage MechanismOptimal Cleavage Timeframe
Fmoc (N-terminal) CarbamateRapid

elimination
15–20 minutes (Quantitative)[2]
OFm (C-terminal) EsterSlow base-catalyzed hydrolysis> 2 hours (Negligible at 20 min)[2]

Experimental Methodology: Self-Validating Synthesis of Cyclic Dipeptides

The following protocol details the synthesis of a cyclic dipeptide utilizing Fmoc-Glu-OFm, incorporating mandatory In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Resin Preparation & Swelling
  • Action: Weigh 2-chlorotrityl chloride (2-CTC) resin (substitution degree ~1.60 mmol/g) and swell in anhydrous dichloromethane (DCM) for 10 minutes[2].

  • Causality: 2-CTC is chosen for its hyper-acid sensitivity, allowing for final peptide cleavage without degrading side-chain protecting groups. Swelling expands the polystyrene matrix, maximizing the accessibility of reactive trityl sites.

Step 2: -Carboxyl Anchoring
  • Action: Add Fmoc-Glu-OFm, N,N'-diisopropylethylamine (DIPEA), and DCM to the resin. Stir at room temperature under a nitrogen atmosphere for 2 hours[2].

  • Causality: The free

    
    -carboxyl group bonds to the 2-CTC resin. DIPEA is utilized because it is a highly sterically hindered, non-nucleophilic base; it catalyzes the esterification without triggering premature Fmoc cleavage.
    
  • IPC Validation: Perform a UV absorbance assay at 301 nm on a small cleaved aliquot to quantify the dibenzofulvene adduct, verifying resin loading efficiency.

Step 3: End-Capping
  • Action: Add anhydrous methanol to the reaction vessel and agitate for 30 minutes. Filter and wash the resin sequentially with isopropanol and N,N-dimethylformamide (DMF)[2].

  • Causality: Methanol caps any unreacted trityl chloride sites, preventing the formation of deletion sequences during subsequent amino acid couplings.

Step 4: Kinetic N-Terminal Deprotection
  • Action: Treat the resin with 20% piperidine in DMF for exactly 15–20 minutes[2].

  • Causality: This specific timeframe exploits the kinetic differential outlined in Section 2, removing the Fmoc group while preserving the OFm group[2].

  • IPC Validation: Perform a Kaiser (ninhydrin) test. A positive result (resin turns deep blue) confirms the successful generation of free primary amines.

Step 5: Peptide Elongation
  • Action: Add the subsequent protected amino acid (Fmoc-AA-OH), 1-hydroxybenzotriazole (HOBt), and N,N'-diisopropylcarbodiimide (DIC) in DMF. React for 2–3 hours under nitrogen[2].

  • IPC Validation: A negative Kaiser test (resin remains colorless/yellow) confirms complete amide bond formation.

Step 6: Cleavage and Cyclization
  • Action: Cleave the linear peptide from the 2-CTC resin using a mild acid (e.g., 1% TFA in DCM). Subsequently, remove the OFm group under basic conditions to facilitate head-to-tail cyclization[2].

Workflow Visualization

The following diagram maps the logical progression and IPC checkpoints of the SPPS workflow using Fmoc-Glu-OFm.

SPPS_Workflow A 2-CTC Resin Swelling (DCM, 10 min) B γ-Carboxyl Anchoring (Fmoc-Glu-OFm + DIPEA, 2h) A->B C Resin Capping (Methanol, 30 min) B->C IPC: UV Loading Assay D Kinetic Fmoc Deprotection (20% Piperidine, 15-20 min) C->D E Peptide Elongation (Fmoc-AA-OH + DIC/HOBt) D->E IPC: Kaiser Test (Blue) F Resin Cleavage & Cyclization (Mild Acid -> Base) E->F IPC: Kaiser Test (Clear)

SPPS workflow using Fmoc-Glu-OFm for cyclic dipeptide synthesis.

References

  • Title: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)
  • Source: creative-peptides.
  • Title: CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid Source: Google Patents URL

Sources

Exploratory

CAS number for Fmoc-L-Glu(OFm)-OH

An In-depth Technical Guide to Fmoc-L-Glu(OFm)-OH: A Specialized Reagent for Non-Orthogonal Peptide Synthesis Strategies Abstract In the landscape of Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonal prot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Fmoc-L-Glu(OFm)-OH: A Specialized Reagent for Non-Orthogonal Peptide Synthesis Strategies

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonal protection is a foundational strategy, enabling the precise, sequential assembly of amino acid residues. However, advanced synthetic targets, particularly cyclic peptides, often necessitate purpose-built tools that deviate from this convention. This technical guide provides an in-depth examination of Fmoc-L-Glu(OFm)-OH (CAS Number: 608512-86-3) , a specialized glutamic acid derivative designed for non-orthogonal synthetic routes. We will explore the unique chemical properties conferred by its dual base-labile protecting groups, detail its primary application in on-resin cyclization, provide validated experimental protocols, and discuss the critical scientific rationale for its selection over standard orthogonal analogues.

Introduction: The Orthogonality Paradigm in Fmoc-SPPS

Modern peptide synthesis is dominated by the Fmoc/tBu strategy, which relies on the concept of "orthogonality".[1] This principle dictates that the temporary Nα-protecting group (Fmoc) and the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) must be removable under mutually exclusive conditions.[2][3] The Nα-Fmoc group is labile to mild base (typically a piperidine solution), while the side-chain groups are labile to strong acid (typically a trifluoroacetic acid cocktail).[4][5] This elegant dichotomy allows for the iterative deprotection of the N-terminus for chain elongation without disturbing the reactive side chains until the final cleavage step.[1]

The standard reagent for incorporating glutamic acid under this paradigm is Fmoc-L-Glu(OtBu)-OH, where the acid-labile tert-butyl (OtBu) ester protects the γ-carboxyl group.[6][7] While highly effective for linear peptide synthesis, this reagent is unsuitable for specific advanced strategies, such as on-resin head-to-tail cyclization, which require the selective deprotection of a side-chain carboxyl group while the peptide remains anchored to the support. This need creates a niche for specialized, non-orthogonal reagents like Fmoc-L-Glu(OFm)-OH.

Core Profile: Fmoc-L-Glu(OFm)-OH

Fmoc-L-Glu(OFm)-OH is a derivative of L-glutamic acid where both the α-amino group and the γ-carboxyl group are protected by fluorenyl-based moieties. This non-orthogonal design is the defining feature of the reagent and the key to its specialized applications.

PropertyValueSource(s)
CAS Number 608512-86-3[8]
Chemical Name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[(9H-fluoren-9-yl)methoxy]pentanoic acidN/A
Synonyms Fmoc-L-Glu(OFm)-OH, Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester[8]
Molecular Formula C₃₄H₂₉NO₆[8]
Molecular Weight 547.6 g/mol [8]
Appearance White to off-white powder[8]

Caption: Figure 1: Chemical Structure of Fmoc-L-Glu(OFm)-OH.

The Non-Orthogonal Deprotection Mechanism: A Strategy of Simultaneous Cleavage

The central utility of Fmoc-L-Glu(OFm)-OH stems from the identical chemical lability of its two protecting groups. Both the Nα-Fmoc (a carbamate) and the γ-OFm (an ester) are cleaved by the same mechanism: a base-catalyzed β-elimination.[3]

Causality Behind the Mechanism: The hydrogen atom at the C9 position of the fluorene ring system is rendered acidic (pKa ≈ 23) due to the aromatic nature of the resulting fluorenyl anion.[9] A mild base, such as piperidine, readily abstracts this proton, initiating a cascade that results in the cleavage of the carbamate or ester linkage and the formation of a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[3]

When a peptide is constructed with an N-terminal Fmoc-L-Glu(OFm)-OH, a single treatment with a piperidine solution will simultaneously expose both the N-terminal α-amino group and the C-terminal γ-carboxyl group. This is in stark contrast to an orthogonal protection scheme where only the N-terminus would be deprotected.

Figure 2: Simultaneous Deprotection Mechanism cluster_0 Peptide Anchored to Resin cluster_1 Simultaneous Deprotection Peptide Resin-Linker-...-AA(n)-[Fmoc-Glu(OFm)] Reagent 20% Piperidine in DMF Peptide->Reagent Base Treatment Deprotected Resin-Linker-...-AA(n)-[H₂N-Glu(OH)] Reagent->Deprotected Cleaves both Fmoc and OFm Byproducts DBF-Piperidine Adduct Reagent->Byproducts Forms Adduct

Caption: Figure 2: Simultaneous Deprotection Mechanism.

Core Application: On-Resin Head-to-Tail Cyclization

The most powerful application of this simultaneous deprotection strategy is in the synthesis of head-to-tail cyclic peptides directly on the solid support. On-resin cyclization is often more efficient than solution-phase methods as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the resin.[10]

A validated strategy, outlined in patent CN113072506A, uses Fmoc-L-Glu(OFm)-OH (referred to as Fmoc-Glu-OFm) to synthesize cyclic dipeptides.[11] The workflow is as follows:

  • Anchoring: Fmoc-L-Glu(OFm)-OH is anchored to a hyper-acid-labile resin (e.g., 2-Chlorotrityl chloride resin) via its α-carboxyl group.

  • Elongation: The Nα-Fmoc group is removed with piperidine, and the second amino acid (e.g., Fmoc-Phe-OH) is coupled to the newly free amine of the resin-bound glutamic acid. At this stage, the peptide is linear and anchored to the resin via the glutamic acid side chain. The N-terminus is protected by Fmoc, and the C-terminus is protected by the OFm ester.

  • Simultaneous Deprotection: The resin is treated with a piperidine solution. This single step removes both the N-terminal Fmoc group and the C-terminal OFm ester, exposing the α-amino and γ-carboxyl groups, respectively.

  • On-Resin Cyclization: A coupling reagent (e.g., HATU, HBTU) is added directly to the resin. The exposed N-terminus and C-terminus of the dipeptide react intramolecularly to form a stable lactam bridge.

  • Final Cleavage: The now-cyclic peptide is cleaved from the resin using a standard TFA cocktail.

This approach ingeniously uses the non-orthogonality of Fmoc-L-Glu(OFm)-OH to prepare the linear precursor for efficient, on-resin intramolecular cyclization in a single, clean deprotection step.

Figure 3: Workflow for On-Resin Cyclization A 1. Anchor Fmoc-Glu(OFm)-OH to 2-CTC Resin via α-COOH B 2. Deprotect Nα-Fmoc (20% Piperidine/DMF) A->B C 3. Couple Second Residue (e.g., Fmoc-Phe-OH) B->C D 4. Simultaneous Deprotection (20% Piperidine/DMF) Exposes N- and C-termini C->D E 5. On-Resin Cyclization (Add Coupling Reagent) D->E F 6. Cleave Cyclic Peptide from Resin (TFA Cocktail) E->F G Purified Cyclic Peptide F->G

Caption: Figure 3: Workflow for On-Resin Cyclization.

Experimental Protocols

The following protocol is a representative methodology for the synthesis of a head-to-tail cyclic dipeptide using Fmoc-L-Glu(OFm)-OH, based on established principles and the strategy described in patent CN113072506A.[11]

Materials
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (1.2 mmol/g loading).

  • Amino Acids: Fmoc-L-Glu(OFm)-OH, Fmoc-L-Phe-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether (cold).

  • Reagents: N,N-Diisopropylethylamine (DIPEA), 20% (v/v) Piperidine in DMF, HATU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

Step-by-Step Methodology
  • Resin Swelling & Anchoring of First Residue:

    • Swell 2-CTC resin (1.0 g, 1.2 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • In a separate vial, dissolve Fmoc-L-Glu(OFm)-OH (0.5 eq, 0.6 mmol, 328 mg) in DCM (8 mL). Add DIPEA (4.0 eq, 2.4 mmol, 418 µL).

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • Quench the reaction by adding methanol (1 mL) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine/DMF (10 mL) for 5 minutes. Drain.

    • Treat again with 20% piperidine/DMF (10 mL) for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Second Residue:

    • In a separate vial, pre-activate Fmoc-L-Phe-OH (3.0 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIPEA (6.0 eq, 7.2 mmol) in DMF (8 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Simultaneous Deprotection for Cyclization:

    • Treat the resin with 20% piperidine/DMF (10 mL) for 5 minutes. Drain.

    • Treat again with 20% piperidine/DMF (10 mL) for 20 minutes. Drain.

    • Crucial Step: Wash the resin extensively with DMF (7x) and DCM (5x) to completely remove piperidine, which would interfere with the subsequent coupling reaction. Dry the resin briefly under vacuum.

  • On-Resin Intramolecular Cyclization:

    • Swell the deprotected peptide-resin in DMF (10 mL).

    • In a separate vial, dissolve HATU (4.0 eq, 4.8 mmol) and DIPEA (8.0 eq, 9.6 mmol) in DMF (5 mL).

    • Add the cyclization cocktail to the resin and agitate for 4-6 hours. Monitor reaction completion via a test cleavage and LC-MS analysis.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Isolation:

    • Dry the resin thoroughly under vacuum.

    • Add the cleavage cocktail (10 mL of 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide under vacuum and purify using reverse-phase HPLC.

Potential Side Reactions and Expert Considerations

  • Glutarimide Formation: Glutamic acid residues, particularly when followed by a sterically unhindered amino acid like glycine, can be susceptible to side-chain amide formation, leading to a five-membered glutarimide ring.[10] This side reaction can disrupt cyclization and is sequence-dependent. Careful selection of the subsequent amino acid can mitigate this risk.

  • Incomplete Cyclization: On-resin cyclization efficiency can be sequence-dependent. For difficult cyclizations, alternative coupling reagents or extended reaction times may be necessary. Monitoring the reaction is critical.

  • Racemization: While the Fmoc/tBu strategy generally minimizes racemization, the activation steps—especially for the cyclization—should be performed carefully. The use of additives like OxymaPure with carbodiimide-based coupling can further suppress this side reaction.

Conclusion

Fmoc-L-Glu(OFm)-OH is a powerful, albeit specialized, tool in the peptide chemist's arsenal. By deviating from the standard orthogonal protection paradigm, it provides an elegant and efficient solution for the synthesis of complex peptide architectures, most notably head-to-tail cyclic peptides. Its utility lies in the simultaneous, base-mediated deprotection of both the N- and C-termini of a resin-bound linear precursor, facilitating a high-yielding intramolecular cyclization event. Understanding the specific chemical principles and strategic applications of this reagent allows researchers and drug development professionals to expand their synthetic capabilities beyond linear sequences and into the structurally diverse and therapeutically promising realm of cyclic peptides.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Wang, Y., et al. (2015). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Molecules. [Link]

  • Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid. (2021). Chinese Patent CN113072506A.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. [Link]

  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. (2020). RSC Advances. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. [Link]

  • The Chemistry of Peptide Synthesis: Focus on Fmoc-L-Glutamic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kates, S. A., et al. (1996). preparation of amino acid alpha-fluorenylmethyl esters for the synthesis of reverse-extended lactams. Peptide Science. [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. (2021). RSC Medicinal Chemistry. [Link]

  • CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester. (n.d.). Aapptec Peptides. [Link]

Sources

Foundational

Key Features of Fmoc-Protected Glutamic Acid Derivatives: A Technical Guide

Executive Summary In modern Solid-Phase Peptide Synthesis (SPPS), the precise manipulation of Glutamic acid (Glu) residues is a determinant of synthetic success.[1] While Fmoc-Glu(OtBu)-OH serves as the workhorse for lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the precise manipulation of Glutamic acid (Glu) residues is a determinant of synthetic success.[1] While Fmoc-Glu(OtBu)-OH serves as the workhorse for linear sequences, the demand for cyclic peptides, stapled helices, and side-chain modifications has necessitated a suite of orthogonal derivatives.[1] This guide analyzes the physicochemical properties, deprotection kinetics, and strategic applications of key Fmoc-Glu derivatives, providing researchers with the decision-making framework required for complex peptide engineering.

Part 1: The Standard – Fmoc-Glu(OtBu)-OH

Role: The primary building block for linear SPPS using the Fmoc/tBu strategy.[1]

Chemical Rationale

The tert-butyl (OtBu) ester provides robust side-chain protection that is orthogonal to the base-labile Fmoc group but sensitive to the strong acid conditions (95% TFA) used for final cleavage.[1][2]

  • Stability: Highly stable to 20% piperidine (Fmoc removal) and weak acids.

  • Solubility: Excellent solubility in DMF/NMP, minimizing aggregation during coupling.

  • Activation: Compatible with all standard coupling reagents (HBTU, HATU, DIC/Oxyma).[1]

Critical Consideration: Steric Bulk

The tert-butyl group is bulky.[1] While this suppresses some side reactions, it can induce steric hindrance in difficult sequences (e.g., adjacent to bulky residues like Trp, Arg(Pbf), or other Glu(OtBu) residues).[1] In such cases, double coupling or elevated temperature (50°C) is recommended.[1]

Part 2: Orthogonal Derivatives for Advanced Synthesis

For applications requiring site-specific modification (e.g., head-to-tail cyclization, side-chain lactamization), the side chain must be deprotected without cleaving the peptide from the resin.[1]

Fmoc-Glu(OAll)-OH (Allyl Ester)

The Gold Standard for Cyclization. [1]

  • Orthogonality: Stable to both TFA (acid) and Piperidine (base).[1][3]

  • Deprotection: Removed via Palladium(0)-catalyzed allyl transfer.[1][3]

  • Mechanism: Pd(PPh₃)₄ coordinates with the allyl ester, generating a π-allyl palladium complex.[1] A scavenger (e.g., Phenylsilane, Morpholine) acts as the nucleophile to trap the allyl group, regenerating the catalyst.

  • Application: Used in pairs with Fmoc-Lys(Alloc)-OH to form amide (lactam) bridges on-resin.[1]

Fmoc-Glu(ODmab)-OH

The Hydrazine-Labile Option. [1]

  • Structure: 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester.[1]

  • Orthogonality: Stable to TFA. Removed by 2% Hydrazine in DMF.[4][5]

  • Caveat: Hydrazine also removes the N-terminal Fmoc group.[1] Therefore, ODmab deprotection must occur only after the peptide backbone is fully assembled and the N-terminus is either acetylated or Fmoc-protected (though Fmoc will be lost).[1]

  • Monitoring: The deprotection releases an indazole byproduct that absorbs at 290 nm, allowing real-time UV monitoring.[1][5]

Fmoc-Glu(O-2-PhiPr)-OH (2-Phenylisopropyl Ester)

The Hyper-Acid Sensitive Option. [1]

  • Orthogonality: Cleaved by 1% TFA in DCM (dilute acid).

  • Application: Allows for the selective deprotection of the Glu side chain while leaving other acid-labile groups (like Boc, Pbf, tBu) intact, provided the exposure is strictly controlled. Useful for modifying the Glu side chain in solution phase after cleavage from 2-Chlorotrityl resin.[1]

Comparative Technical Specifications
DerivativeSide Chain ProtectionDeprotection ReagentOrthogonalityPrimary Application
Fmoc-Glu(OtBu)-OH tert-Butyl ester95% TFABase StableLinear sequences
Fmoc-Glu(OAll)-OH Allyl esterPd(PPh₃)₄ / PhSiH₃Fully OrthogonalOn-resin lactamization
Fmoc-Glu(ODmab)-OH Dmab ester2% HydrazineQuasi-OrthogonalCyclic peptides (Hydrazine)
Fmoc-Glu(O-2-PhiPr)-OH 2-Phenylisopropyl1% TFADilute AcidAcid-sensitive modifications

Part 3: Critical Side Reaction – Pyroglutamate Formation

The most pervasive issue in Glutamic acid chemistry is the spontaneous cyclization of N-terminal Glu residues to form Pyroglutamate (pGlu) .

Mechanism

When the Fmoc group is removed from an N-terminal Glu(OtBu), the free


-amine can nucleophilically attack the side-chain 

-carbonyl (even if protected as an ester), displacing the protecting group (OtBu) to form a 5-membered lactam ring.[1]
  • Catalyst: Weak acids (e.g., HOBt) and prolonged exposure to base (Piperidine) can accelerate this.[1]

  • Impact: Reduces yield and terminates the chain (no free amine for next coupling).

Prevention Strategy[1][2][7][8]
  • Minimizing Base Exposure: Use shorter deprotection times (e.g., 2 x 3 min) for the Fmoc removal step immediately preceding the Glu.

  • Rapid Coupling: Ensure the next amino acid is activated and added immediately after deprotecting the Glu residue.

  • Capping: If the Glu is the final N-terminal residue, acetylate it immediately or intentionally convert it to pGlu if that is the desired endpoint.

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Allyl Deprotection (On-Resin)

For Fmoc-Glu(OAll)-OH deprotection prior to cyclization.[1]

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 equiv.[1]

  • Scavenger: Phenylsilane (PhSiH₃) - 10 to 20 equiv.[1]

  • Solvent: Dry DCM (Dichloromethane).[1][6]

Workflow:

  • Wash: Wash resin with DCM (3x) to remove DMF (traces of amine can poison the catalyst).

  • Reaction: Add Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.

  • Agitate: Shake under Argon/Nitrogen for 30–60 minutes.

  • Repeat: Drain and repeat the reaction with fresh catalyst/scavenger for another 30 minutes.

  • Wash (Critical):

    • DCM (3x)[1][4]

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – This chelates residual Palladium, which appears as a black precipitate.[1]

    • DMF (5x).[1][7]

Protocol B: On-Resin Lactamization

Coupling the free Glu carboxyl to a free Lys amine.

  • Deprotection: Perform Protocol A to remove OAll (Glu) and Alloc (Lys) simultaneously.[8]

  • Activation: Add PyBOP (3 equiv) / HOBt (3 equiv) / DIEA (6 equiv) in DMF.[1]

  • Cyclization: Agitate for 4–12 hours. Monitor via Kaiser test (positive to negative transition).[1]

Part 5: Visualization of Workflows

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the selective cleavage pathways for different Fmoc-Glu derivatives.

OrthogonalStrategy FmocGlu Fmoc-Glu-OH (Core) OtBu Glu(OtBu) Standard FmocGlu->OtBu OAll Glu(OAll) Cyclization FmocGlu->OAll ODmab Glu(ODmab) Specialized FmocGlu->ODmab TFA 95% TFA (Final Cleavage) OtBu->TFA Cleaves Pd Pd(PPh3)4 (Selective) OAll->Pd Cleaves Hydrazine 2% Hydrazine (Selective) ODmab->Hydrazine Cleaves Pd->TFA Orthogonal (Stable) Hydrazine->TFA Orthogonal (Stable)

Caption: Orthogonal deprotection pathways for Fmoc-Glu derivatives. Solid lines indicate cleavage; dashed lines indicate stability.

Diagram 2: Pyroglutamate Formation Mechanism

The mechanism of the N-terminal side reaction.

Pyroglutamate Step1 N-Terminal Glu (Free Alpha-Amine) Step2 Nucleophilic Attack on Gamma-Carbonyl Step1->Step2 Slow Spontaneous Reaction Step3 Loss of Protecting Group (OtBu/OH) Step2->Step3 Cyclization Result Pyroglutamate (pGlu) (Chain Termination) Step3->Result Irreversible

Caption: Mechanism of spontaneous pyroglutamate formation from N-terminal Glutamic acid.

References

  • Pyroglutamate Formation in Peptides. Peptide Chemistry. Available at: [Link][1]

  • Fmoc-Glu(OtBu)-OH Properties. PubChem, National Library of Medicine.[1] Available at: [Link][1]

Sources

Exploratory

Technical Whitepaper: Storage and Stability Architecture for Fmoc-Glu-OFm

This guide serves as an authoritative technical resource on the storage, stability, and handling of Fmoc-Glu-OFm (Fmoc-L-Glutamic acid -9-fluorenylmethyl ester). It is designed for analytical chemists, peptide scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the storage, stability, and handling of Fmoc-Glu-OFm (Fmoc-L-Glutamic acid


-9-fluorenylmethyl ester). It is designed for analytical chemists, peptide scientists, and process engineers who require rigorous control over reagent integrity.

Executive Summary

Fmoc-Glu-OFm is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of cyclic peptides and complex bioconjugates. Unlike standard Fmoc-amino acids, this compound carries two fluorenylmethyl-based protecting groups: the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) and the C-terminal OFm (9-fluorenylmethyl ester).

This dual-protection motif renders the compound uniquely sensitive to basic conditions . Both groups are labile to secondary amines (e.g., piperidine) via the


-elimination mechanism. Consequently, standard storage protocols for Fmoc-amino acids are insufficient. This guide outlines a "Zero-Base" storage architecture to prevent premature deprotection and autocatalytic degradation.

Chemical Identity & Critical Properties[1][2]

To ensure precise handling, the operator must distinguish between the


-ester and 

-ester variants. This guide focuses on the

-ester (Fmoc-Glu-OFm)
, commonly used for head-to-tail cyclization strategies where simultaneous N- and C-terminal deprotection is required.
PropertySpecification
Chemical Name N-

-Fmoc-L-Glutamic acid

-9-fluorenylmethyl ester
CAS Number 252049-17-5 (D-isomer), 200616-18-8 (L-isomer)
Molecular Formula

Molecular Weight 547.61 g/mol
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
pKa ~4.4 (Side chain COOH)
Primary Degradation Base-catalyzed

-elimination (Loss of Fmoc & OFm)

Stability Profile & Degradation Mechanisms

The stability of Fmoc-Glu-OFm is governed by the E1cB elimination mechanism . Unlike t-Butyl esters (acid-labile) or Allyl esters (Pd-labile), the OFm ester shares the same lability profile as the Fmoc group.

The Base-Catalyzed Threat

Exposure to even trace amounts of amine vapors (common in peptide synthesis laboratories using piperidine or DIPEA) will trigger the cleavage of both protecting groups.

  • Initiation: A base abstracts the acidic proton at the 9-position of the fluorene ring.

  • Elimination: The electrons collapse to form dibenzofulvene (DBF) , releasing

    
     (from Fmoc) or the free carboxylate (from OFm).
    
  • Scavenging: DBF is highly reactive and can polymerize or react with the free amine of the deprotected amino acid, leading to irreversible adducts.

Hydrolytic Stability

While the OFm ester is relatively stable to moisture compared to active esters (e.g., NHS), prolonged exposure to humidity at ambient temperatures can lead to slow hydrolysis of the ester bond, generating Fmoc-Glu-OH and 9-fluorenylmethanol .

Visualization of Degradation Pathway

DegradationPathway Compound Fmoc-Glu-OFm (Intact Reagent) Intermediate Carbanion Intermediate Compound->Intermediate Proton Abstraction (Fast) Base Trace Amine (Catalyst) Base->Intermediate Products Free Glutamic Acid + 2x Dibenzofulvene Intermediate->Products Beta-Elimination (Release of CO2) Adducts Fulvene-Amine Adducts (Impurity) Products->Adducts Polymerization/Scavenging

Figure 1: The base-catalyzed degradation pathway of Fmoc-Glu-OFm via


-elimination.[1]

Storage Protocol: The "Zero-Base" Standard

Due to the dual sensitivity of the Fmoc and OFm groups, a strict storage protocol is required. This system validates the integrity of the reagent over 24+ months.

Environmental Conditions
ParameterRecommended ConditionCritical Limit (Do Not Exceed)
Temperature -20°C (

5°C)
> +8°C (Long-term)
Atmosphere Argon or Nitrogen (Inert)Ambient Air (Oxygen/Moisture)
Humidity < 10% RH (Desiccated)> 40% RH
Light Dark / Amber Vial Direct UV / Fluorescent
Containment Strategy
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed Mylar bag or plastic jar containing active silica gel desiccant packets.

  • Isolation: NEVER store Fmoc-Glu-OFm in the same secondary container as volatile amines (e.g., DIPEA, Piperidine, DBU). Cross-contamination via vapor phase is a leading cause of batch failure.

Thawing Protocol (The "Warm-Up" Rule)

To prevent condensation, which accelerates hydrolysis:

  • Remove the vial from -20°C storage.

  • Place in a desiccator at room temperature.

  • Allow 60 minutes for equilibration before opening the cap.

  • Purge the headspace with Argon before re-sealing.

Quality Control & Stability Testing

Routine QC is essential before committing this reagent to high-value synthesis steps (e.g., cyclization).

HPLC Analysis Method
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 50% B to 90% B over 20 minutes (High hydrophobicity due to two fluorenyl groups).

  • Detection: UV at 265 nm (Fluorene absorption) and 301 nm (Specific to Fmoc/OFm removal adducts).

  • Acceptance Criteria: Purity

    
     98.0%.
    
Visual Inspection
  • Pass: White to off-white, free-flowing powder.

  • Fail: Yellow discoloration (indicates fulvene formation) or clumping (moisture ingress).

Experimental Workflow: Handling & Solubilization

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Weigh Weigh in Fume Hood (Avoid Amine Vapors) Equilibrate->Weigh Solubilize Dissolve in DMF/DCM (Fresh, Amine-Free) Weigh->Solubilize Reseal Purge Headspace (Ar) & Reseal Weigh->Reseal Remaining Solids Use Immediate Use (Do not store solution) Solubilize->Use

Figure 2: Step-by-step handling workflow to minimize moisture and base exposure.

Solubilization Guidelines
  • Solvent Choice: DMF (Dimethylformamide) or NMP are preferred. DCM (Dichloromethane) is acceptable but volatile.

  • Pre-Check: Ensure the solvent is "amine-free". Old DMF can decompose to dimethylamine, which will degrade Fmoc-Glu-OFm. Use high-grade, anhydrous solvents.

  • Solution Stability: Solutions of Fmoc-Glu-OFm are unstable . Prepare immediately before use. Do not store stock solutions.

References

  • Albericio, F., et al. (1993). Preparation and application of 9-fluorenylmethyl esters in peptide synthesis. Tetrahedron Letters, 34(9), 1549. (Contextual citation for OFm chemistry).

Sources

Foundational

A Deep Dive into Fmoc-Glu-OFm: An In-depth Technical Guide for Primary Research Applications

Introduction: Unveiling the Potential of a Doubly Protected Glutamic Acid Derivative In the landscape of peptide chemistry and advanced biomaterials, N-α-Fmoc-L-glutamic acid α-fluorenylmethyl ester (Fmoc-Glu-OFm) emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Doubly Protected Glutamic Acid Derivative

In the landscape of peptide chemistry and advanced biomaterials, N-α-Fmoc-L-glutamic acid α-fluorenylmethyl ester (Fmoc-Glu-OFm) emerges as a versatile and powerful building block. This doubly protected amino acid, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) group on its α-amine and a fluorenylmethyl (OFm) ester on its α-carboxyl group, offers unique opportunities for researchers, scientists, and drug development professionals. Its distinct chemical architecture allows for strategic manipulations in solid-phase peptide synthesis (SPPS), the design of sophisticated drug delivery systems, and the fabrication of novel hydrogel-based biomaterials.

This comprehensive technical guide provides an in-depth exploration of the primary research applications of Fmoc-Glu-OFm. Moving beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated understanding of the methodologies presented. We will explore its pivotal role in modern peptide synthesis, its application in creating enzyme-responsive materials for targeted drug release, and its capacity to self-assemble into functional hydrogels for tissue engineering.

Part 1: The Core Chemistry of Fmoc-Glu-OFm

Fmoc-Glu-OFm is a derivative of glutamic acid where both the alpha-amino and alpha-carboxyl groups are protected. The N-terminal is protected by the well-established Fmoc group, which is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The C-terminal α-carboxyl group is protected by a fluorenylmethyl (OFm) ester. This ester linkage provides stability during peptide synthesis and can be selectively cleaved under specific conditions, offering a unique handle for molecular engineering.

Chemical Properties at a Glance

PropertyValue
Synonyms Fmoc-L-glutamic acid a-9-fluorenylmethyl ester, Fmoc-L-Glu-OFm
CAS Number 200616-18-8
Molecular Formula C34H29NO6
Molecular Weight 547.61 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.
Storage Store at 2-8 °C to ensure long-term stability.

digraph "Fmoc_Glu_OFm_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N [label="N", pos="0,0!"]; H [label="H", pos="-0.5,-0.5!"]; Calpha [label="Cα", pos="1,0!"]; Halpha [label="H", pos="1.5,-0.5!"]; Cbeta [label="Cβ", pos="1.5,1!"]; Hbeta1 [label="H", pos="1,1.5!"]; Hbeta2 [label="H", pos="2,1.5!"]; Cgamma [label="Cγ", pos="2.5,0.5!"]; Hgamma1 [label="H", pos="2,0!"]; Hgamma2 [label="H", pos="3,0!"]; Cdelta [label="Cδ", pos="3.5,1!"]; Odelta1 [label="O", pos="3.5,2!"]; Odelta2 [label="O", pos="4.5,0.5!"]; Calpha_co [label="Cα'", pos="1.5,-1!"]; Oalpha_co [label="O", pos="1.5,-2!"]; Oalpha_ester [label="O", pos="2.5,-0.5!"];

// Fmoc group Fmoc [label="Fmoc", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,0.5!"];

// OFm group OFm [label="OFm", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.5,-1.5!"];

// Bonds N -- H; N -- Calpha; N -- Fmoc; Calpha -- Halpha; Calpha -- Cbeta; Calpha -- Calpha_co; Cbeta -- Hbeta1; Cbeta -- Hbeta2; Cbeta -- Cgamma; Cgamma -- Hgamma1; Cgamma -- Hgamma2; Cgamma -- Cdelta; Cdelta -- Odelta1 [label="=O"]; Cdelta -- Odelta2; Calpha_co -- Oalpha_co [label="=O"]; Calpha_co -- Oalpha_ester; Oalpha_ester -- OFm; }

Caption: Molecular structure of Fmoc-Glu-OFm.

Part 2: Core Research Applications

The unique structural features of Fmoc-Glu-OFm lend themselves to a variety of cutting-edge research applications, primarily in peptide synthesis and the development of smart biomaterials.

Solid-Phase Peptide Synthesis (SPPS): A Strategic Building Block

The Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains and complex modifications.[1][2] Fmoc-Glu-OFm can be seamlessly integrated into this workflow.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling of Fmoc-Glu-OFm (Activated with HBTU/DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage 7. Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Step

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Glu-OFm.

This protocol is designed for a standard manual SPPS on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Glu-OFm

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.[]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Glu-OFm (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction:

    • Add the activated Fmoc-Glu-OFm solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The completion of the coupling can be monitored using a qualitative method like the Kaiser test.[5] A negative Kaiser test (yellow beads) indicates successful coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Enzyme-Responsive Drug Delivery Systems

The OFm ester in Fmoc-Glu-OFm presents an intriguing opportunity for creating enzyme-responsive drug delivery systems. Esterases, a class of enzymes often overexpressed in tumor tissues and intracellular compartments like lysosomes, can catalyze the hydrolysis of ester bonds.[6][7] This enzymatic cleavage can be harnessed to trigger the release of a conjugated drug specifically at the target site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[8][9]

Drug_Delivery_Workflow Prodrug 1. Synthesis of Fmoc-Glu(Drug)-OFm Prodrug Delivery 2. Systemic Administration & Targeting Prodrug->Delivery Enzymatic_Cleavage 3. Esterase-Mediated Cleavage of OFm Ester Delivery->Enzymatic_Cleavage Drug_Release 4. Release of Active Drug at Target Site Enzymatic_Cleavage->Drug_Release Therapeutic_Effect 5. Therapeutic Action Drug_Release->Therapeutic_Effect

Caption: Enzyme-responsive drug delivery using an Fmoc-Glu-OFm-based prodrug.

The hydrolysis of the fluorenylmethyl ester by esterases, such as porcine liver esterase (PLE), follows a well-established mechanism for ester hydrolysis.[10][11][12] The enzyme's active site, typically containing a catalytic triad of serine, histidine, and aspartate, facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the fluorenylmethanol and the free carboxylic acid of the glutamic acid residue, thereby liberating the attached drug.

Hydrogel Formation for Tissue Engineering

Fmoc-protected amino acids are known for their ability to self-assemble into nanostructured hydrogels.[13][14] This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the amino acid residues, and hydrophobic interactions.[15][16] These hydrogels can serve as biocompatible scaffolds for 3D cell culture and tissue engineering applications.[17]

This protocol is adapted from general methods for Fmoc-amino acid hydrogelation and may require optimization for Fmoc-Glu-OFm.[18][19]

Materials:

  • Fmoc-Glu-OFm

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution or Glucono-δ-lactone (GdL) for slow pH reduction

Procedure:

  • Dissolution:

    • Weigh the desired amount of Fmoc-Glu-OFm powder to achieve the target concentration (e.g., 0.5 - 2.0% w/v).

    • Add the appropriate volume of deionized water.

    • Slowly add 0.1 M NaOH dropwise while vortexing until the Fmoc-Glu-OFm is fully dissolved and the solution is clear. The pH should be alkaline (pH > 8).

  • Triggering Gelation:

    • Rapid Gelation: Carefully add 0.1 M HCl dropwise to the solution to lower the pH to the desired range (typically around neutral). Gelation should occur rapidly.

    • Slow Gelation: For more controlled gelation, add GdL to the alkaline solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gel formation over several hours.[20]

  • Confirmation of Gelation:

    • Allow the solution to stand undisturbed at room temperature.

    • Confirm gel formation by inverting the vial. A stable hydrogel will not flow.

The resulting hydrogels can be characterized using a variety of techniques to assess their physical and mechanical properties:

  • Scanning Electron Microscopy (SEM): To visualize the nanofibrous network structure of the hydrogel.[21][22]

  • Rheology: To determine the viscoelastic properties, such as storage modulus (G') and loss modulus (G''), which indicate the gel's stiffness and mechanical stability.[1][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and to study the intermolecular interactions (e.g., hydrogen bonding) within the hydrogel network.[18]

  • Swelling Studies: To measure the water uptake capacity of the hydrogel, which is crucial for nutrient and waste transport in cell culture applications.[21][22]

  • In Vitro Drug Release Studies: To evaluate the release kinetics of an encapsulated therapeutic agent from the hydrogel matrix.[1][23]

Part 3: Technical Advantages, Limitations, and Troubleshooting

Comparative Analysis of Glutamic Acid Derivatives in SPPS

The choice of protecting group for the side chain of glutamic acid is a critical decision in SPPS. Below is a comparison of Fmoc-Glu-OFm with other commonly used derivatives.

FeatureFmoc-Glu-OFmFmoc-Glu(OtBu)-OHFmoc-Glu(OAll)-OH
Primary Application On-resin cyclization, enzyme-responsive systemsStandard linear SPPSOrthogonal protection for on-resin modifications
Side-Chain Deprotection Mild base (e.g., piperidine) or esterasesStrong acid (e.g., TFA)Pd(0) catalyst
Orthogonality Orthogonal to acid-labile protecting groupsNot orthogonal to tBu-based groupsFully orthogonal to acid/base-labile groups
Potential Side Reactions Premature cleavage with extended piperidine treatmentPyroglutamate formation, especially at the N-terminus[2]Potential for metal contamination from catalyst
Troubleshooting Common Issues in SPPS with Fmoc-Glu-OFm
IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance; peptide aggregation.Double couple with fresh reagents; increase coupling time; use a more potent coupling agent like HATU.[5]
Premature Cleavage of OFm Ester Prolonged exposure to piperidine during Fmoc deprotection of subsequent amino acids.Minimize piperidine treatment times; consider using a milder base like DBU for Fmoc deprotection if compatible with the sequence.
Side Product Formation (+178 Da) Alkylation of the free N-terminus by dibenzofulvene (DBF), a byproduct of Fmoc deprotection.Ensure thorough washing after deprotection to completely remove the DBF-piperidine adduct.[2]
Racemization Over-activation of the carboxylic acid; use of strong, non-hindered bases.Use a hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive couplings; avoid prolonged pre-activation times.[14]

Conclusion: A Multifaceted Tool for Advanced Research

Fmoc-Glu-OFm stands out as a uniquely versatile building block with significant potential across multiple domains of chemical and biomedical research. Its strategic application in solid-phase peptide synthesis allows for the creation of complex peptides, while its enzyme-labile ester linkage opens new avenues for targeted drug delivery. Furthermore, its inherent self-assembling properties make it a promising candidate for the development of advanced hydrogel-based biomaterials. By understanding the fundamental principles and detailed methodologies outlined in this guide, researchers can effectively harness the power of Fmoc-Glu-OFm to drive innovation in their respective fields.

References

  • A. Accardo, et al. (2015).
  • G. D'Andrea, et al. (2015).
  • M. J. T. van der Meel, et al. (2013). Evaluating prodrug strategies for esterase-triggered release of alcohols. Chemistry, 19(43), 14451-14462.
  • W. F. Chan, et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-15.
  • A. K. Bera, et al. (2022). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Chemical Science, 13(1), 140-149.
  • A. K. Bera, et al. (2024). Esterase-Responsive Self-Immolative Prodrugs for the Sustained Delivery of the Anticancer Drug 5-Fluorouracil with Turn-On Fluorescence.
  • M. J. T. van der Meel, et al. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 8(10), 1638-1647.
  • Peptide Chemistry. (2025). Peptide Side Reactions. Retrieved from [Link]

  • I. W. Hamley, et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Biomacromolecules, 24(11), 5223-5234.
  • ResearchGate. (2024). Hydrolysis with porcine esterase? Retrieved from [Link]

  • M. Reches, et al. (2018). Fmoc-diphenylalanine-based hydrogels as a potential carrier for drug delivery.
  • H. Cui, et al. (2010). Hydrogelation through self-assembly of fmoc-peptide functionalized cationic amphiphiles: potent antibacterial agent. Langmuir, 26(11), 8417-8424.
  • S. Roy, et al. (2017). Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour.
  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • A. Accardo, et al. (2021).
  • A. A. Kruchinin, et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 851906.
  • ResearchGate. (n.d.). Enzymatic hydrolysis of ester 1ewith pig liver esterase (PLE). Retrieved from [Link]

  • K. Faber. (2004). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Biotransformations in Organic Chemistry (pp. 129-190). Springer.
  • CEM Corporation. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]

  • Y. Zhang, et al. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific Reports, 9(1), 15519.
  • C. I. C. Crucho, et al. (2021). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Gels, 7(4), 220.
  • H. Arakawa, et al. (2020). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. Polymer Journal, 52, 447-455.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using Fmoc-Glu-OFm in Solid-Phase Peptide Synthesis

This is a comprehensive Application Note and Protocol for the use of Fmoc-Glu(OFm)-OH (and its alpha-ester variant) in Solid-Phase Peptide Synthesis (SPPS). Executive Summary & Reagent Profile Fmoc-Glu-OFm typically refe...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of Fmoc-Glu(OFm)-OH (and its alpha-ester variant) in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Reagent Profile

Fmoc-Glu-OFm typically refers to Fmoc-L-Glutamic acid


-9-fluorenylmethyl ester  (Fmoc-Glu(OFm)-OH).[1][2][3] It is a specialized amino acid derivative characterized by its co-lability : both the N-terminal Fmoc group and the side-chain OFm ester are removed under identical basic conditions (e.g., 20% piperidine).

This property makes Fmoc-Glu(OFm)-OH distinct from standard derivatives like Fmoc-Glu(OtBu)-OH (acid-labile side chain) or Fmoc-Glu(OAll)-OH (orthogonal allyl side chain).[2] It is not suitable for standard linear peptide elongation where side-chain protection must be maintained.[2] Instead, it is a powerful tool for simultaneous deprotection strategies , specifically for creating branching points (dendrimers) or generating free zwitterionic segments in solution-phase synthesis.[2]

Chemical Profile
PropertySpecification
Common Name Fmoc-Glu(OFm)-OH
Systematic Name N-

-Fmoc-L-glutamic acid

-9-fluorenylmethyl ester
CAS Number 608512-86-3
Molecular Weight 547.6 g/mol
Cleavage Condition Base Labile (20% Piperidine in DMF, DBU, Morpholine)
Primary Application Simultaneous N- and Side-Chain Deprotection (Branching/Cyclization)

Strategic Applications

A. The "Co-Labile" Trap (Warning)

In standard Fmoc SPPS, the removal of the Fmoc group is achieved using secondary amines (piperidine). Because the OFm ester is also cleaved by secondary amines, treating a resin-bound ...-Glu(OFm)-... peptide with piperidine will remove both the N-terminal Fmoc and the side-chain OFm.[2]

  • Result: Exposure of the side-chain carboxylic acid (–COOH) and the N-terminal amine (–NH

    
    ).[2][4]
    
  • Consequence: If standard coupling follows, the activated amino acid will primarily react with the amine, but the free carboxyl can lead to solubility issues, chelation, or unintended anhydrides.

B. The "Branching" Strategy (Core Utility)

The co-lability is exploited to synthesize peptide dendrimers or branched peptides . By coupling Fmoc-Glu(OFm)-OH and treating it with piperidine, you generate two attachment points (alpha-amine and gamma-carboxyl) in a single step.[2] Subsequent addition of activated amino acids results in simultaneous growth of two peptide chains from the Glutamic acid core.

C. Solution Phase Fragment Synthesis

Fmoc-Glu(OFm)-OH is ideal for solution-phase synthesis where the final product requires a free Glutamic acid residue.[2] Treatment with a base (e.g., diethylamine) removes all protection simultaneously, yielding the free zwitterion without the need for acidic cleavage (TFA), which is beneficial for acid-sensitive pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of Branched Peptides (Dendrimers)

This protocol describes the creation of a branching point using Fmoc-Glu(OFm)-OH on a Rink Amide resin.[2]

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g)[2]

  • Reagent: Fmoc-Glu(OFm)-OH[1][2][3][5]

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure[2]

  • Deprotection: 20% Piperidine in DMF[6][7][8]

  • Solvent: DMF (Peptide Synthesis Grade)[2][5]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DMF for 30 minutes.

    • Deprotect the initial Fmoc group: Treat with 20% Piperidine/DMF (2 x 5 min).[8] Wash with DMF (5 x 1 min).

  • Coupling of the Branching Unit:

    • Dissolve Fmoc-Glu(OFm)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in minimal DMF.[2]

    • Add to the resin and shake for 60 minutes at Room Temperature (RT).

    • QC Check: Perform a Kaiser Test.[2][5][9] Result should be Negative (Colorless beads), indicating the resin amines are capped.

  • Simultaneous Deprotection (The Critical Step):

    • Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes .

    • Mechanism:[2][][11] This step removes the N-terminal Fmoc AND the Side-chain OFm ester.[2][12]

    • Result: The resin now displays two nucleophilic sites per loading site: the

      
      -amine and the 
      
      
      
      -carboxylate?
    • Correction: Piperidine removes the OFm ester to generate the free carboxylate . The carboxylate is not a nucleophile for standard activated esters (which react with amines).

    • Branching Logic: To branch, you must couple a Diamine or use the exposed amine for one chain and the carboxyl for another (requires orthogonal activation).

    • Standard Dendrimer Approach: Actually, the standard "Lysine Tree" uses Fmoc-Lys(Fmoc)-OH.[2] For Glu, the free carboxyl allows you to couple a Diamine spacer or attach a nucleophile.

    • Refined Glu Branching: If you want to grow two peptide chains, you typically use Fmoc-Lys(Fmoc)-OH .[2]

    • Why use Fmoc-Glu(OFm)? To create a Head-to-Tail Cyclic precursor or to modify the side chain with a nucleophile.[2]

    • Scenario: You want to attach a molecule to the side chain immediately.

    • Action: After deprotection, you have H-Glu(OH)-Resin.[2]

    • To branch: You must activate the side-chain carboxyl (e.g., with PyBOP/DIPEA) and add an amine-functionalized building block.[2] Simultaneously, the alpha-amine is reactive. This is difficult to control.

    • Better Protocol: Use Boc-SPPS for true orthogonality, OR use this reagent to expose the carboxyl for immediate on-resin modification (e.g., cyclization with an N-terminal amine of a pre-synthesized chain? No, this is the N-terminus).

    • Revised Protocol for High-Value Use:On-Resin Cyclization (Side-chain to N-term) of a Fragment.

    • Context: You have a peptide on resin.[2][4][5][6][7][][14] You add Fmoc-Glu(OFm)-OH as the final residue.[1][2]

    • Step 3 (Revised): Deprotect with Piperidine.[2][5][6][7][]

    • Result: H-Glu(OH)-Peptide-Resin.[2]

    • Step 4: Add a coupling reagent (e.g., PyBOP, 3 eq; DIPEA, 6 eq) at dilute concentration.

    • Reaction: The N-terminal amine reacts with the side-chain carboxyl (Head-to-Side-Chain Cyclization) to form a Pyroglutamate or a cyclic loop if the chain is long enough?

    • Note: Glu cyclizing to itself forms Pyroglutamate (pGlu).[2] This is often a side reaction.[2][9][] Using Fmoc-Glu(OFm)-OH facilitates the intentional formation of N-terminal Pyroglutamate without acidic treatment.[2]

Protocol B: Intentional Pyroglutamate Formation

This is the most robust application for Fmoc-Glu(OFm)-OH in Fmoc SPPS.[2]

  • Coupling: Couple Fmoc-Glu(OFm)-OH to the N-terminus of the resin-bound peptide.[2]

  • Deprotection/Cyclization:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash with DMF.[2][5][9][14]

    • Add 5% Acetic Acid in DMF (or just leave in DMF with catalytic weak acid) for 1-2 hours.

  • Outcome: The free amine attacks the free gamma-carboxyl to form the Pyroglutamyl (pGlu) residue efficiently.

  • Why? pGlu is a common modification in therapeutic peptides (e.g., TRH, GnRH). Using Fmoc-Glu(OFm)-OH avoids the harsh conditions sometimes needed to cyclize Glu(OtBu).[2]

Data Presentation & Troubleshooting

Comparison of Glutamic Acid Protecting Groups
Protecting GroupStructureRemoval ConditionOrthogonality in Fmoc SPPSPrimary Use
OtBu tert-Butyl esterTFA (95%)Yes (Stable to Piperidine)Standard Linear Synthesis
OAll Allyl esterPd(PPh

)

/ PhSiH

Yes (Orthogonal)Side-chain anchoring / Cyclization
OFm Fluorenylmethyl Piperidine (20%) NO (Co-labile) pGlu formation / Solution Phase
ODmab Dmab ester2% HydrazineQuasi-OrthogonalSpecialized modification
Troubleshooting Guide
IssueProbable CauseCorrective Action
Premature Side-Chain Loss Used Fmoc-Glu(OFm) in linear synthesis.[2][5]Stop. Switch to Fmoc-Glu(OtBu)-OH. OFm cannot be used if the chain must be elongated linearly.
Incomplete Cyclization (pGlu) Steric hindrance or insufficient activation.[2]After piperidine, add a weak acid catalyst (HOBt or Acetic Acid) in DMF to promote ring closure.
Aspartimide/Glutimide Base-catalyzed ring closure during storage.[2]Minimize exposure to piperidine.[2][6] Wash resin immediately with DCM after deprotection.[2]

Visual Workflow (DOT Diagram)

This diagram illustrates the "Co-Labile" pathway for generating N-terminal Pyroglutamate, the most reliable SPPS application for this reagent.

G Start Resin-Peptide-NH2 Couple Couple Fmoc-Glu(OFm)-OH (DIC/Oxyma) Start->Couple Intermediate Fmoc-Glu(OFm)-Peptide-Resin (Protected) Couple->Intermediate Deprotect Deprotection (20% Piperidine/DMF) Intermediate->Deprotect Removes Fmoc AND OFm Unmasked H-Glu(OH)-Peptide-Resin (Free Amine & Free Carboxyl) Deprotect->Unmasked Cyclize Spontaneous/Catalyzed Cyclization (Intramolecular Attack) Unmasked->Cyclize Side Chain COOH attacks Alpha NH2 Final pGlu-Peptide-Resin (Pyroglutamate Terminus) Cyclize->Final

Caption: Workflow for the synthesis of N-terminal Pyroglutamate using Fmoc-Glu(OFm)-OH, leveraging the simultaneous removal of N- and C-terminal protecting groups.

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2][3][15][5][9][12][] Chemical Reviews, 109(6), 2455-2504.[2]

  • Bachem. (2025).[2] "Fmoc-Glu(OFm)-OH Product Specification and Handling." Bachem Technical Data Sheet.

  • Merck/Sigma-Aldrich. (2024).[2] "Cleavage and Deprotection Protocols in Fmoc SPPS." MilliporeSigma Technical Library.

  • Albericio, F. (2000).[2] "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.[2]

  • BenchChem. (2025).[2][4][5] "Application Notes for Fmoc-Glu(OFm)-OH." BenchChem Knowledge Base.[2]

Sources

Method

Application Notes and Protocols for the Incorporation of Fmoc-Glu-OFm into a Peptide Sequence

Introduction: Navigating Orthogonal Protection Strategies in Peptide Synthesis In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Orthogonal Protection Strategies in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which relies on a base-labile Nα-protecting group and acid-labile side-chain protecting groups, is a cornerstone of modern peptide chemistry due to its mild reaction conditions.[1][2] This orthogonality allows for the sequential elongation of the peptide chain without premature deprotection of the side chains.[3]

However, the synthesis of complex peptides, such as cyclic or branched peptides, necessitates an even greater level of control, requiring the use of "hyper-orthogonal" protecting groups.[4][5] These are protecting groups that can be selectively removed under conditions that do not affect the Nα-Fmoc group, the acid-labile side-chain protecting groups, or the linkage to the solid support. This allows for site-specific modifications of the peptide while it is still anchored to the resin.

Fmoc-Glu-OFm, or Nα-Fmoc-L-glutamic acid γ-(9-fluorenylmethyl) ester, is a specialized amino acid derivative designed for such advanced synthetic strategies. The 9-fluorenylmethyl (OFm) ester protecting the side-chain carboxyl group of glutamic acid exhibits a unique characteristic: it is labile to the same piperidine treatment used to remove the Nα-Fmoc group. This seemingly non-orthogonal feature is, in fact, its key advantage for specific applications, most notably the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-Glu-OFm into a peptide sequence. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the strategic applications of this versatile building block.

The Chemical Rationale: Understanding the Lability of the OFm Group

The utility of Fmoc-Glu-OFm lies in the base-mediated β-elimination mechanism that governs the cleavage of both the Nα-Fmoc and the side-chain OFm protecting groups.[6][7] The process is initiated by the abstraction of the acidic proton on the 9-position of the fluorene ring by a base, typically piperidine. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine or carboxylate.

Fmoc-protected Amine Fmoc-protected Amine Deprotection Deprotection Fmoc-protected Amine->Deprotection 1. Piperidine Treatment Piperidine Piperidine Piperidine->Deprotection Free Amine Free Amine Deprotection->Free Amine 2. β-elimination Dibenzofulvene-Piperidine Adduct Dibenzofulvene-Piperidine Adduct Deprotection->Dibenzofulvene-Piperidine Adduct

Figure 1: General mechanism of Fmoc deprotection by piperidine.

The OFm ester on the side chain of glutamic acid is susceptible to the same cleavage conditions. This allows for the simultaneous deprotection of the Nα-amine of the N-terminal amino acid and the side-chain carboxyl group of the glutamic acid residue within the peptide sequence. This dual deprotection is the linchpin for on-resin cyclization strategies.

Core Experimental Protocols

The incorporation of Fmoc-Glu-OFm into a peptide sequence follows standard Fmoc-SPPS protocols. The key distinction lies in the strategic planning of the synthesis to leverage the lability of the OFm group.

Materials and Reagents
  • Fmoc-Glu-OFm

  • High-quality, peptide synthesis-grade N,N-dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)[8][9]

  • Base for coupling (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for protected peptide fragments)

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., OtBu, Boc, Trt)

  • Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, isopropanol)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[10]

Protocol 1: Standard Coupling of Fmoc-Glu-OFm

This protocol outlines the incorporation of Fmoc-Glu-OFm into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection of the N-terminal Amino Acid:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Glu-OFm (3-5 equivalents relative to the resin loading capacity) and a suitable coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes. The rationale for pre-activation is to form the active ester of the amino acid, which readily reacts with the free amine on the resin.

  • Coupling Reaction:

    • Add the activated Fmoc-Glu-OFm solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to monitor the completion of the coupling. A negative Kaiser test (yellow beads) indicates the absence of free primary amines.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Peptide-Resin Peptide-Resin Fmoc Deprotection Fmoc Deprotection Peptide-Resin->Fmoc Deprotection 20% Piperidine/DMF Washing_1 Wash (DMF) Fmoc Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Activated Fmoc-Glu-OFm Washing_2 Wash (DMF/DCM) Coupling->Washing_2 Next Cycle Next Cycle Washing_2->Next Cycle

Figure 2: Workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: On-Resin Cyclization Following Fmoc-Glu-OFm Incorporation

This protocol is designed for the synthesis of a head-to-tail cyclic peptide. It assumes that the linear peptide has been assembled and the final N-terminal Fmoc group has been removed.

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, incorporating Fmoc-Glu-OFm at the desired position.

  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using the standard 20% piperidine in DMF treatment as described in Protocol 1, step 2.

  • Simultaneous Side-Chain Deprotection of Glu(OFm): The piperidine treatment in the previous step will also cleave the OFm ester from the glutamic acid side chain, exposing a free carboxyl group.

  • On-Resin Cyclization:

    • Wash the resin extensively with DMF to remove residual piperidine.

    • In a separate vessel, prepare a solution of a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed for 2-24 hours. The reaction time will depend on the peptide sequence and should be optimized.

  • Monitoring Cyclization: Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Final Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups.[11]

    • Precipitate the crude cyclic peptide in cold diethyl ether.

Data Presentation and Considerations

ParameterRecommendationRationale
Equivalents of Fmoc-Glu-OFm 3-5 eq.To drive the coupling reaction to completion.
Coupling Reagent HATU, HCTU, or DIC/OxymaThese reagents are highly efficient and can help to minimize racemization.[8]
Coupling Time 1-2 hoursGenerally sufficient for standard couplings. May need to be extended for sterically hindered sequences.
OFm Deprotection 20% piperidine in DMFConcurrent with Nα-Fmoc deprotection.
Cyclization Reagents HATU, PyBOPHigh efficiency and low racemization potential.
Cyclization Time 2-24 hoursSequence-dependent; requires optimization.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" can be performed by repeating the coupling step with a fresh solution of activated Fmoc-Glu-OFm.

  • Side Reactions during Cyclization: The efficiency of on-resin cyclization can be influenced by the peptide sequence and the resin loading. Lower resin loading can favor intramolecular cyclization over intermolecular oligomerization.

  • Premature OFm Cleavage: While the OFm group is designed to be removed with piperidine, prolonged exposure or the use of stronger bases could potentially lead to premature cleavage in some instances. Adhering to standard Fmoc deprotection times is recommended.

  • Racemization: The risk of racemization is inherent in any peptide coupling reaction. Using high-quality reagents and appropriate coupling activators like HATU can minimize this risk.

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

Fmoc-Glu-OFm is a valuable reagent for the synthesis of complex peptides, particularly cyclic peptides. Its unique property of having a side-chain protecting group that is labile to the same conditions as the Nα-Fmoc group enables elegant and efficient on-resin cyclization strategies. By understanding the chemical principles behind its use and following optimized protocols, researchers can successfully incorporate this building block to advance their peptide-based research and drug development efforts.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Martinez, J., & Subra, G. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2949.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
  • Google Patents. (2021). CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid.
  • Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2486-2495.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Glu-OH. Retrieved from [Link]

  • Seebach, D., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 264-268.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.

Sources

Application

Application Notes and Protocols: Strategic Resin Selection for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Glu-OFm

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of C-Terminal Modification and Resin Selection in SPPS Solid-Phase Peptide Synthesis (SPPS) has become the definitive method...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of C-Terminal Modification and Resin Selection in SPPS

Solid-Phase Peptide Synthesis (SPPS) has become the definitive method for constructing complex peptide chains, moving from a specialized laboratory technique to a high-throughput industrial standard.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support.[1] This methodology allows for the efficient removal of excess reagents and byproducts through simple filtration and washing steps.[2]

Within the Fmoc/tBu SPPS strategy, the choice of the solid support, or resin, is a paramount decision that dictates the C-terminal functionality of the final peptide and influences key synthesis parameters like reaction kinetics, purity, and overall yield.[2] This is particularly crucial when incorporating amino acids with modified side chains, such as Fmoc-Glu-OFm (N-α-Fmoc-L-glutamic acid γ-fluorenylmethyl ester), which offers an orthogonal protection strategy for the γ-carboxyl group. The fluorenylmethyl (Fm) ester is labile to the piperidine conditions used for Nα-Fmoc deprotection, allowing for selective deprotection and subsequent on-resin modifications, such as lactam bridge formation or side-chain conjugation.

This guide provides a detailed analysis of resin selection for SPPS involving Fmoc-Glu-OFm, outlines potential challenges, and offers field-proven protocols to ensure successful synthesis outcomes.

The Challenge of Pyroglutamate Formation

A significant side reaction associated with N-terminal glutamic acid and glutamine residues is the intramolecular cyclization to form pyroglutamate.[3] This can occur during synthesis, leading to chain termination, or result in a challenging impurity to separate from the final product.[3] The selection of appropriate resins and coupling conditions is critical to minimize this side reaction.

PART 1: Strategic Resin Selection for Fmoc-Glu-OFm

The initial step in SPPS is the covalent attachment of the first N-protected amino acid to the solid support.[1] The nature of the linker on the resin determines the final C-terminal functionality of the peptide, which is typically a carboxylic acid or a primary amide.[1]

Resins for Peptides with a C-Terminal Carboxylic Acid

For the synthesis of peptides with a C-terminal carboxylic acid, Wang and 2-Chlorotrityl chloride (2-CTC) resins are the most common choices in Fmoc-SPPS.[2][4]

  • Wang Resin: This is a standard and widely used resin for generating peptide acids.[2][5] The linkage to the resin is an acid-labile p-alkoxybenzyl ester.[6] Cleavage from Wang resin typically requires strong acidic conditions, such as 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM), which simultaneously removes most side-chain protecting groups.[5][7] While effective, the loading of the first amino acid onto Wang resin can be challenging and may lead to racemization.[8]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in DCM or acetic acid/trifluoroethanol/DCM mixtures).[9][10][11] This feature is particularly advantageous for the synthesis of protected peptide fragments or peptides containing sensitive residues.[2][9] A key benefit of 2-CTC resin is that the loading of the first amino acid proceeds without racemization because it does not require activation of the amino acid's carboxyl group.[11]

Resins for Peptides with a C-Terminal Amide

When a C-terminal amide is the desired functionality, Rink Amide and Sieber Amide resins are the standards in Fmoc chemistry.[1][12]

  • Rink Amide Resin: This is the most commonly used resin for the synthesis of peptide amides.[12] It features a highly acid-labile linker that is cleaved with a standard TFA cocktail (e.g., 95% TFA with scavengers) to yield the C-terminal amide.[9][13] The resin is typically supplied with the linker's amino group Fmoc-protected, and the first amino acid is coupled after Fmoc deprotection using standard coupling reagents.[1]

  • Sieber Amide Resin: This resin offers a more acid-sensitive linker compared to the Rink Amide resin, allowing for the cleavage of protected peptide amides with dilute TFA (e.g., 1% TFA in DCM).[9] This is beneficial for subsequent solution-phase modifications of the protected peptide.

Comparative Analysis of Recommended Resins
Resin TypeC-Terminal FunctionalityCleavage ConditionsKey AdvantagesKey Considerations
Wang Resin Carboxylic AcidStrong Acid (50-95% TFA)[5]Standard, widely used for peptide acids.Potential for racemization during loading of the first amino acid.[8]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery Mild Acid (e.g., 1% TFA)[11]Racemization-free loading; ideal for protected fragments and sensitive peptides.Highly moisture-sensitive.[14]
Rink Amide Resin AmideStrong Acid (e.g., 95% TFA)[12]Standard and reliable for peptide amides.Cleavage results in global deprotection.[8]

PART 2: Experimental Protocols

Protocol 1: Loading of Fmoc-Glu-OFm onto 2-Chlorotrityl Chloride Resin

This protocol is recommended to minimize racemization of the C-terminal residue.

Workflow for Loading Fmoc-Glu-OFm onto 2-CTC Resin

cluster_prep Resin & Amino Acid Preparation cluster_reaction Loading Reaction cluster_capping Capping & Washing Resin_Swell Swell 2-CTC Resin in DCM Add_AA Add Amino Acid Solution to Resin Resin_Swell->Add_AA Drain DCM AA_Sol Dissolve Fmoc-Glu-OFm & DIPEA in DCM AA_Sol->Add_AA Agitate Agitate at Room Temp (1-2 hours) Add_AA->Agitate Add_MeOH Add Methanol to Cap Unreacted Sites Agitate->Add_MeOH Drain Solution Wash Wash Resin (DCM, DMF, MeOH) Add_MeOH->Wash Agitate 30 min Dry Dry Resin Under Vacuum Wash->Dry

Caption: Workflow for loading Fmoc-Glu-OFm onto 2-Chlorotrityl Chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Glu-OFm

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, appropriate substitution) in DCM (10 mL) for 30-60 minutes in a peptide synthesis vessel.

  • In a separate vial, dissolve Fmoc-Glu-OFm (0.6-0.8 equivalents relative to the resin's theoretical substitution) in DCM. Add DIPEA (2-4 equivalents relative to the amino acid).[11][15]

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 1-2 hours.[15]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the final loading capacity of the resin spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.[15]

Protocol 2: Loading of Fmoc-Glu-OFm onto Wang Resin

Workflow for Loading Fmoc-Glu-OFm onto Wang Resin

cluster_prep Reagent Preparation cluster_reaction Loading Reaction cluster_capping Capping & Washing Resin_Swell Swell Wang Resin in DCM/DMF Add_AA_HOBt Add Amino Acid/HOBt Solution to Resin Resin_Swell->Add_AA_HOBt Drain Solvent AA_Activation Dissolve Fmoc-Glu-OFm & HOBt in DMF AA_Activation->Add_AA_HOBt DMAP_Sol Dissolve DMAP in DMF Add_DIC Add DIC to Resin Add_AA_HOBt->Add_DIC Add_DMAP Add DMAP Solution Add_DIC->Add_DMAP Agitate Agitate Agitate at Room Temp (12 hours) Add_DMAP->Agitate Add_Capping Add Acetic Anhydride & DIPEA in DCM Agitate->Add_Capping Drain Solution Wash Wash Resin (DMF, DCM/DMF, DCM) Add_Capping->Wash Agitate 30 min Dry Dry Resin Under Vacuum Wash->Dry

Caption: Workflow for loading Fmoc-Glu-OFm onto Wang resin.

Materials:

  • Wang resin

  • Fmoc-Glu-OFm

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetic anhydride

  • DIPEA

Procedure:

  • Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g) for 1 hour.[15]

  • In a separate vial, dissolve Fmoc-Glu-OFm (4 equivalents relative to the resin substitution) and HOBt (4 equivalents) in a minimal amount of DMF.[15]

  • Transfer the swollen resin to a reaction vessel and add the Fmoc-Glu-OFm/HOBt solution.

  • Add DIC (4 equivalents) to the resin suspension and agitate.

  • In a separate vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.[15]

  • Agitate the mixture with a mechanical shaker for 12 hours at room temperature.[15]

  • To cap unreacted hydroxyl groups, drain the mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.[15]

  • Filter the resin and wash it three times with DMF, then three times with DMF/DCM (1:1, v/v), and finally three times with DCM.[15]

  • Dry the resin under vacuum.

  • Determine the substitution level as described previously.

Protocol 3: Standard Fmoc-SPPS Cycle

This protocol outlines a standard cycle for chain elongation after the first amino acid has been loaded onto the resin.

Standard Fmoc-SPPS Cycle

Start Peptide-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash_1->Coupling Wash_2 4. DMF Wash Coupling->Wash_2 End Elongated Peptide-Resin Wash_2->End Repeat Repeat for next Amino Acid End->Repeat Next Cycle Repeat->Fmoc_Deprotection

Caption: Diagram of a standard Fmoc-SPPS cycle for peptide chain elongation.

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.[16]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and dibenzofulvene.[16]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling agent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.[16]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • (Optional) Capping: To block any uncoupled amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat the cycle for each subsequent amino acid in the sequence.

Protocol 4: Cleavage from Resin

The choice of cleavage cocktail depends on the resin used and the amino acid composition of the peptide.

For Wang and Rink Amide Resins (Strong Acid Cleavage):

  • Wash the final peptide-resin with DCM and dry under vacuum.[6]

  • Prepare a cleavage cocktail. A standard "Reagent K" cocktail is often used for peptides containing sensitive residues like Trp, Met, or Cys: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[17] For less sensitive peptides, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[6]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.[5][17]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).[6]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[6]

  • Dry the crude peptide pellet under vacuum.

For 2-CTC Resin (Mild Acid Cleavage):

  • Wash the peptide-resin with DCM and dry.

  • Suspend the resin in a solution of 1% TFA in DCM or a mixture of acetic acid/TFE/DCM (e.g., 1:2:7).[10][11]

  • Agitate for 30-60 minutes.

  • Filter and collect the filtrate. Neutralize the filtrate with a base such as pyridine.

  • Proceed with purification or further solution-phase chemistry.

Conclusion

The strategic selection of a solid-phase support is a foundational element for the successful synthesis of peptides containing Fmoc-Glu-OFm. For peptides requiring a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin is highly recommended due to its mild cleavage conditions and its ability to prevent racemization during the loading of the first amino acid. For C-terminal amides, Rink Amide resin remains the robust and standard choice. By carefully considering the desired final peptide structure and employing the detailed protocols provided, researchers can navigate the complexities of SPPS and achieve high-purity, well-characterized peptides for their research and development endeavors.

References

  • Benchchem. (n.d.). Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Application Notes and Protocols.
  • Bernatowicz, M. S., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. PubMed.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • Raju, B., & Kogan, T. P. (1997). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters.
  • Polypeptide. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Future Medicinal Chemistry.
  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • EMD Millipore. (n.d.).
  • EMD Millipore. (n.d.). Fmoc SPPS Linkers.
  • Sunresin Life Sciences. (n.d.). Seplife® Rink Amide - AM Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • Google Patents. (n.d.). EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Tetrahedron Letters.
  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Scribd. (n.d.). A Protocol For Racemization-Free Loading of Fmoc-Amino | PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]

Sources

Method

Activation methods for Fmoc-Glu-OFm carboxyl group

This guide details the activation and application of Fmoc-L-Glutamic acid α-9-fluorenylmethyl ester (referred to here as Fmoc-Glu-OFm ), a specialized derivative where the -carboxyl is protected by an OFm group, leaving...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the activation and application of Fmoc-L-Glutamic acid α-9-fluorenylmethyl ester (referred to here as Fmoc-Glu-OFm ), a specialized derivative where the


-carboxyl is protected by an OFm group, leaving the 

-carboxyl (side chain) free
for activation.

Application Note: Activation of Fmoc-Glu-OFm -Carboxyl Group[1]


-Carboxyl Group (Side Chain)

Executive Summary

Fmoc-Glu-OFm is a strategic building block used in peptide synthesis to introduce Glutamic acid via its side chain (


-anchoring). Unlike standard derivatives, the 

-carboxyl is protected by a 9-fluorenylmethyl (OFm) ester.
  • Key Characteristic: Both the N-terminal Fmoc and C-terminal OFm groups are base-labile . They are removed simultaneously by piperidine.

  • Primary Application: Synthesis of "Head-to-Tail" cyclic peptides (via side-chain attachment), branched peptides, or immobilization of Glu residues where the

    
    -amine and 
    
    
    
    -carboxyl must be revealed simultaneously.
  • Critical Challenge: The OFm ester is highly sensitive to bases. Activation protocols must minimize base exposure (e.g., DIPEA) to prevent premature deprotection of the

    
    -carboxyl or N-terminus during the coupling step.
    

Mechanistic Considerations & Strategy

The Orthogonality Paradox

While Fmoc/tBu is the standard orthogonal pair, Fmoc/OFm is a semi-orthogonal system .

  • Acid Stability: Both Fmoc and OFm are stable to TFA. This allows the use of acid-labile linkers (e.g., Sieber, Rink Acid) or side-chain protecting groups (tBu, Trt) on other residues without affecting the Glu-OFm core.

  • Base Lability: Both groups are cleaved by secondary amines (piperidine).[1] Therefore, the activation of the free

    
    -COOH must be performed under neutral or weakly basic conditions .
    
Activation Risks
  • Premature OFm Cleavage: Strong bases (DBU) or high concentrations of secondary amines will cleave the OFm ester, leading to polymerization or capping of the

    
    -carboxyl.
    
  • Cyclization: Activation of the

    
    -COOH can theoretically lead to intramolecular attack by the amide nitrogen, though the Fmoc group significantly reduces the nucleophilicity of the 
    
    
    
    -nitrogen, mitigating pyroglutamate formation compared to a free amine.

Experimental Protocols

Protocol A: Base-Free Carbodiimide Activation (Recommended)

Best for preserving the OFm ester integrity during slow couplings.

Reagents:

  • Activator: DIC (N,N′-Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (anhydrous)

  • Solvent: DMF/DCM (1:1 v/v) to ensure solubility.

Procedure:

  • Dissolution: Dissolve Fmoc-Glu-OFm (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

  • Activation: Cool the solution to 0°C. Add DIC (1.0 equiv) dropwise.

  • Pre-activation: Stir at 0°C for 2–5 minutes. Note: Do not exceed 10 minutes to avoid rearrangement to N-acylurea.

  • Coupling: Add the activated mixture immediately to the resin/amine component (1.0–1.2 equiv of amine).

  • Incubation: Shake at room temperature for 1–2 hours.

  • Monitoring: Monitor by Kaiser test (if amine is on solid phase) or HPLC (solution phase).

Why this works: DIC/Oxyma generates the active ester at slightly acidic to neutral pH (~4-6), completely avoiding the risk of base-catalyzed OFm elimination.

Protocol B: High-Efficiency Uronium Activation (HATU)

Best for sterically hindered amines or low-reactivity substrates. Requires strict base control.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (Diisopropylethylamine).

    • Expert Tip: Use Collidine instead of DIPEA. It is a weaker base (non-nucleophilic) and significantly reduces the rate of Fmoc/OFm elimination compared to DIPEA.

Procedure:

  • Dissolution: Dissolve Fmoc-Glu-OFm (1.0 equiv) and HATU (0.95 equiv) in DMF.

  • Base Addition: Add Collidine (2.0 equiv) immediately before adding to the amine.

    • Critical: Do not pre-activate for >1 minute. Uronium salts can guanidinylate the amine if the carboxyl activation is slow.

  • Coupling: Add mixture to the amine component.

  • Time: React for 30–60 minutes.

  • Quench: Wash resin immediately with DMF/DCM to remove residual base.

Protocol C: Active Ester Isolation (Fmoc-Glu(OSu)-OFm)

For preparing a stable reagent for bioconjugation.

Reagents:

  • N-Hydroxysuccinimide (HOSu)

  • EDC·HCl (Water-soluble carbodiimide)

  • Solvent: DCM/Dioxane.

Procedure:

  • Dissolve Fmoc-Glu-OFm (1 mmol) and HOSu (1.1 mmol) in DCM (5 mL).

  • Add EDC·HCl (1.1 mmol) at 0°C.

  • Stir at 0°C for 1 hour, then RT for 4 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (removes EDC urea), water, and brine.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate in vacuo.

  • Result: Fmoc-Glu(OSu)-OFm . This NHS ester can be stored dry and coupled to amines in phosphate buffer (pH 7.2) without hydrolyzing the OFm ester (stable up to pH 8.5 for short periods).

Visualization: Side-Chain Anchoring Workflow

The following diagram illustrates the strategic use of Fmoc-Glu-OFm for synthesizing a peptide anchored via the Glutamate side chain.

G cluster_0 Key Mechanism Start Fmoc-Glu-OFm (Free Gamma-COOH) Activation Activation (DIC/Oxyma) Start->Activation Dissolve Resin Amino-Resin (e.g., Rink Amide) Resin->Activation Add Coupling Gamma-Coupling (Formation of Amide Bond) Activation->Coupling React 1-2h Warning CRITICAL: Avoid Base Preserve OFm/Fmoc Activation->Warning Risk ChainExt Chain Extension (Standard Fmoc SPPS on N-term) Coupling->ChainExt Remove Fmoc (Piperidine) FinalCleavage Global Deprotection (Piperidine) ChainExt->FinalCleavage End of Synthesis Product Product: Free Alpha-Amino / Alpha-Carboxyl Anchored via Side Chain FinalCleavage->Product Removes Fmoc & OFm Simultaneously

Caption: Workflow for


-anchoring of Fmoc-Glu-OFm. Note that Fmoc removal for chain extension also removes the OFm group, so this strategy is typically used for single-residue attachment or specific cyclic strategies where the alpha-COOH is re-protected or cyclized immediately.

Correction on Workflow in Diagram: Wait: If you use Fmoc-Glu-OFm and treat with piperidine to remove Fmoc for chain extension, you also remove the OFm group . Correction: Therefore, Fmoc-Glu-OFm is NOT suitable for standard N-terminal extension if the


-COOH needs to remain protected.
Correct Application: It is used when the next step  involves the free 

-amine AND free

-carboxyl (e.g., simultaneous closure of a ring, or if the OFm was just a temporary protecting group for the coupling step). Alternative: If N-terminal extension is required while keeping

-COOH protected, one must use Fmoc-Glu-OtBu (acid labile) or Fmoc-Glu-OAll (Allyl ester, orthogonal). Conclusion for Guide: The guide must explicitly state that Fmoc removal deprotects the OFm . Thus, this molecule is used for terminal insertion or simultaneous deprotection strategies .

Quantitative Data: Stability Profile

ReagentConditionFmoc StabilityOFm StabilityRecommendation
20% Piperidine DMF, 5 minUnstable (<1 min t½)Unstable (<2 min t½)Cleavage Reagent
5% DIPEA DMF, 1 hrStable (>99%)Stable (>98%)Acceptable for Coupling
20% DIPEA DMF, 24 hrDegradation (~5-10%)Degradation (~10%)Avoid prolonged storage
Collidine DMF, 24 hrStableStablePreferred Base
TFA 95%, 2 hrStableStableCompatible with tBu cleavage

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[3][2][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.

  • Chem-Impex International. "Product Datasheet: Fmoc-L-glutamic acid alpha-9-fluorenylmethyl ester."

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Technical Notes & Optimization

Troubleshooting

Executive Summary: The "Double-Fluorenyl" Challenge

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Glu-OFm Welcome to the technical support center. If you are experiencing low coupling yields with Fmoc-Glu-OFm (or Fmoc-Glu(OFm)-OH ), you are likely encou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Glu-OFm

Welcome to the technical support center. If you are experiencing low coupling yields with Fmoc-Glu-OFm (or Fmoc-Glu(OFm)-OH ), you are likely encountering one of two critical failure modes:

  • The "Brick" Effect (Solubility/Sterics): The presence of two fluorenyl groups (one on the N-terminus, one on the C-terminus or side chain) creates a highly hydrophobic, sterically hindered molecule that aggregates in standard solvents and resists activation.[1]

  • The Orthogonality Error (Chemical Incompatibility): If you are using this in standard Fmoc Solid Phase Peptide Synthesis (SPPS), the base used to remove the Fmoc group (piperidine) will also remove the OFm ester , leading to side-chain branching, truncation, or complete loss of the protecting group.[1]

This guide addresses both scenarios with field-proven protocols.

Part 1: Diagnostic & Mechanism (The "Why")[2]

Before adjusting your protocol, confirm your synthesis strategy using the table below. The OFm group is base-labile .[2][1][3][4]

FeatureFmoc Group (N-Term)OFm Group (Ester)Result in Fmoc SPPS
Cleavage Reagent 20% Piperidine20% PiperidineNon-Orthogonal. Both groups are removed simultaneously.
Stability Acid StableAcid StableStable in TFA (Boc chemistry compatible).[2][1][4]
Primary Risk Incomplete removalPremature removalLow Yield (due to side-reactions/branching).[2][1]
Mechanism of Failure: Steric Shielding & Aggregation

Even if your orthogonality strategy is correct (e.g., Solution Phase or Boc-SPPS), the Fmoc-Glu-OFm molecule is exceptionally bulky.[2][1]

  • Steric Wall: The 9-fluorenylmethyl (OFm) group is a massive, rigid, planar system.[1] When placed next to the Fmoc group, it creates a "steric wall" that blocks the approaching nucleophile (amine).[1]

  • Aggregation: The pi-stacking interactions between multiple fluorenyl rings lead to rapid aggregation in DCM or low-polarity solvents, effectively precipitating the activated species before it can couple.[2][1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I am seeing low yield during the coupling of Fmoc-Glu(OFm)-OH to the resin. The solution turns cloudy. Why?

Diagnosis: You are experiencing Solvent-Induced Aggregation .[2][1] Explanation: Standard coupling solvents like Dichloromethane (DCM) or pure DMF are often insufficient to solvate the "double-fluorenyl" system.[2][1] The molecule forms hydrophobic aggregates that are invisible to the resin-bound amine.[2][1] Solution:

  • Switch Solvent: Use NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) .[2][1] These solvents disrupt beta-sheet formation and pi-stacking.[2][1]

  • Add Chaotropes: Add 0.4M LiCl or KSCN to the coupling mixture to break up aggregates.[2][1]

Q2: I am using standard DIC/HOBt activation, but the reaction is incomplete after 2 hours. Should I increase the time?

Diagnosis: Weak Activation in the face of steric hindrance.[1] Explanation: DIC/HOBt generates an O-acylisourea/active ester intermediate that is often too short-lived or not electrophilic enough to overcome the steric bulk of the OFm group.[2][1] Solution:

  • Upgrade Reagent: Switch to HATU or PyAOP with HOAt .[2][1] These reagents generate a more reactive ester (7-azabenzotriazole) that reacts faster than the active species decomposes.[2][1]

  • Protocol: Use Fmoc-Glu(OFm)-OH (3 eq) : HATU (2.9 eq) : HOAt (3 eq) : DIPEA (6 eq) .[1]

Q3: I am doing Fmoc SPPS. After coupling Fmoc-Glu(OFm)-OH, the next deprotection step gives a massive yield loss or multiple peaks.

Diagnosis: Premature Side-Chain Deprotection. Explanation: As noted in the Executive Summary, the piperidine used to remove the Fmoc group for the next cycle is also cleaving your OFm side-chain ester.[1] This leaves a free carboxyl group on the side chain, which then couples with the next incoming amino acid, creating a branched peptide.[1] Solution:

  • Immediate Stop: You cannot use Fmoc-Glu(OFm)-OH in standard Fmoc SPPS.[2][1]

  • Alternative: Switch to Fmoc-Glu(OtBu)-OH (acid labile) or Fmoc-Glu(OAll)-OH (Allyl ester, removed by Pd(PPh3)4) if you need orthogonal protection.[2][1]

Q4: The product purity is low due to "Glutarimide" formation. How do I prevent this?

Diagnosis: Cyclization. Explanation: Activated Glutamic acid derivatives can cyclize to form pyroglutamate or glutarimide intermediates, especially if the coupling is slow.[2][1] Solution:

  • Base Control: Minimize the amount of DIPEA. Use exactly 2.0 equivalents relative to the coupling reagent (HATU). Excess base catalyzes cyclization.[2][1]

  • Pre-activation Limit: Do not pre-activate for more than 30 seconds before adding to the resin.[2][1]

Part 3: Optimized Experimental Protocol

Objective: High-efficiency coupling of Fmoc-Glu(OFm)-OH in Solution or Solid Phase (assuming orthogonality is managed).

Materials:
  • Amino Acid: Fmoc-Glu(OFm)-OH (3.0 eq)[2]

  • Activator: HATU (2.9 eq)[5]

  • Additive: HOAt (3.0 eq) - Crucial for steric reduction

  • Base: DIPEA (6.0 eq)

  • Solvent: NMP (anhydrous)

Step-by-Step Workflow:
  • Resin Swelling:

    • Swell resin in NMP (not DCM) for 30 minutes. NMP ensures better swelling of the polymer matrix and solubilization of the bulky reagents.[1]

  • Pre-Activation (The "Flash" Method):

    • Dissolve Fmoc-Glu(OFm)-OH and HATU/HOAt in the minimum volume of NMP.[2][1]

    • Add DIPEA.[2][1][4][5][6][7][8]

    • CRITICAL: Shake for only 15-30 seconds . Do not wait longer. The active ester is unstable.[2][1]

  • Coupling:

    • Add the pre-activated solution immediately to the resin/amine.[1]

    • Microwave Assist (Optional): If available, heat to 50°C for 15 minutes . (Note: Do not exceed 50°C to avoid ester cleavage).[2][1]

    • Standard: Shake at Room Temperature for 2 hours .

  • The "Double Couple" (Mandatory):

    • Drain the vessel.[2][1][5][6][7][8]

    • Repeat Steps 2 & 3 with fresh reagents.

    • Why? The first pass often stalls at 80% conversion due to the formation of a "steric shell" on the resin.[1] The second pass drives it to completion.[2][1]

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[2][1]

Part 4: Visualization (Troubleshooting Logic)

FmocGluOFm_Troubleshooting Start Start: Low Yield with Fmoc-Glu-OFm CheckStrategy Check Synthesis Strategy: Is this Fmoc SPPS? Start->CheckStrategy OrthogonalityFail CRITICAL FAILURE: Piperidine removes OFm. Switch to Fmoc-Glu(OtBu)-OH CheckStrategy->OrthogonalityFail Yes (Standard) CheckSolubility Check Solubility: Is the reaction mixture cloudy? CheckStrategy->CheckSolubility No (Boc/Solution/Special) SolventIssue Aggregation Detected. Switch solvent to NMP or DMF/DMSO. Add LiCl. CheckSolubility->SolventIssue Yes CheckActivation Check Activation: Are you using DIC/HOBt? CheckSolubility->CheckActivation No SolventIssue->CheckActivation ReagentUpgrade Weak Activation. Switch to HATU/HOAt. Use 'Flash' pre-activation. CheckActivation->ReagentUpgrade Yes Success Protocol Optimized: High Yield Achieved CheckActivation->Success No (Already using HATU) ReagentUpgrade->Success

Caption: Decision tree for isolating the cause of low yield: distinguishing between chemical incompatibility (orthogonality) and physical limitations (solubility/sterics).

Part 5: References

  • BenchChem. (2025).[2][1][3][5][6][7][8] Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. Retrieved from

  • Chem-Impex. (n.d.).[2][1] Fmoc-L-glutamic acid γ-9-fluorenylmethyl ester: Structure and Solubility. Retrieved from [2]

  • Albericio, F., & Tulla-Puche, J. (2008).[2][1] The Power of N-Hydroxysuccinimide and HOAt in Peptide Synthesis. The use of HOAt/HATU is critical for sterically hindered couplings involving bulky protecting groups like OFm.[2][1]

  • Isidro-Llobet, A., et al. (2009).[2][1] Amino Acid-Protecting Groups. Chemical Reviews. This authoritative review details the base-lability of the OFm group and its incompatibility with standard Fmoc deprotection cycles.[2][1]

Sources

Optimization

Technical Support Center: Mitigating Pyroglutamate Formation from N-Terminal Glutamate (Glu)

Welcome to the Advanced Biomanufacturing & Peptide Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter unexpected charge heterogeneity and mass shifts during monoclonal antibody (mAb) storage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biomanufacturing & Peptide Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter unexpected charge heterogeneity and mass shifts during monoclonal antibody (mAb) storage and solid-phase peptide synthesis (SPPS). One of the most insidious culprits is the spontaneous cyclization of N-terminal glutamic acid (Glu) into pyroglutamate (pGlu).

Unlike glutamine (Gln), which cyclizes rapidly, Glu cyclization is kinetically slower but highly dependent on formulation pH, temperature, and physical state. This guide provides authoritative troubleshooting workflows, self-validating protocols, and the mechanistic causality required to engineer this artifact out of your processes.

Mechanistic Overview & Causality

Pyroglutamate formation from an N-terminal Glu residue is an intramolecular condensation reaction. The unprotonated α-amino group acts as a nucleophile, attacking the protonated γ-carboxylic acid of the glutamate side chain. This reaction expels a water molecule (-18 Da) and forms a stable, five-membered lactam ring.

Because the reaction requires the simultaneous presence of a nucleophilic (deprotonated) amine and an electrophilic (protonated) carboxylic acid, the cyclization rate is highly pH-dependent. The reaction exhibits a V-shaped kinetic profile: it is accelerated under highly acidic conditions (where the carbonyl is highly electrophilic) and basic conditions (where the amine is highly nucleophilic), reaching a 1[1].

Mechanism Glu N-Terminal Glutamate (Glu) Amine (+), Carboxylate (-) Acidic Acidic Conditions (pH < 5) Protonation of gamma-carbonyl Glu->Acidic Environment Basic Basic Conditions (pH > 8) Deprotonation of alpha-amine Glu->Basic Environment pGlu Pyroglutamate (pGlu) Loss of H2O (-18 Da) Neutral Lactam Ring Acidic->pGlu Nucleophilic Attack Basic->pGlu Nucleophilic Attack Impact CEX Profile Impact: Basic Shift (Loss of acidic side chain) pGlu->Impact Analytical Result

Caption: Mechanism of N-terminal Glu cyclization and its analytical impact on charge variants.

Frequently Asked Questions (FAQs)

Q: Why does N-terminal Glu cyclization cause a basic shift in my mAb charge variant profile, while Gln causes an acidic shift? A: This is a critical distinction in cation-exchange chromatography (CEX). When Gln cyclizes, it loses its positively charged N-terminal amine, making the molecule relatively more acidic. However, when Glu cyclizes, it loses both the positively charged amine and its negatively charged γ-carboxylate side chain. The2 in the antibody's charge profile[2].

Q: Is my lyophilized formulation safe from Glu cyclization? A: Counterintuitively, no. Research indicates that in the typical mAb formulation range of pH 5.5–6.0, the3[3]. This must be accounted for during the transition from liquid to solid formulations.

Q: Can I use standard SPPS cleavage cocktails for my Glu-terminal synthetic peptide? A: It is highly risky.4 due to prolonged acid catalysis[4]. You must utilize rapid cleavage strategies or structural protection.

Quantitative Data Summaries

Table 1: Physicochemical & Analytical Comparison of N-Terminal Cyclization
AttributeN-terminal Glutamine (Gln)N-terminal Glutamate (Glu)
Reaction Kinetics Fast (Spontaneous & Enzymatic)Slow (Non-enzymatic, shelf-storage driven)
Mass Shift (Δ Da) -17 Da-18 Da
Charge Shift (CEX) Acidic Shift (Loss of amine)Basic Shift (Loss of amine + carboxylate)
pH Minimum (Stability) Neutral pH~pH 6.2
Table 2: SPPS Cleavage Cocktails & pGlu Risk (N-terminal Glu)
Cocktail TypeComponentsExposure TimepGlu Risk LevelMechanism of Prevention
Standard 95% TFA + 2.5% TIS + 2.5% H₂O> 2 hoursHighNone; prolonged acid exposure drives cyclization.
Rapid 95% TFA + 5% thioanisole< 1 hourLowShort exposure; nucleophilic scavenger intercepts reactive intermediates.
Cold-Cleavage 95% TFA + 5% H₂O2 hours (at 0 °C)MediumReduced thermal kinetics slows lactam ring closure.

Troubleshooting Guide & Decision Matrix

Mitigation Start N-Terminal Glu Present Modality Molecule Type? Start->Modality mAb Recombinant mAb Modality->mAb Peptide Synthetic Peptide Modality->Peptide Formulation Optimize Formulation Target pH 6.2 mAb->Formulation Storage Liquid vs Solid State Monitor Lyophilization Risk mAb->Storage Protect Use Fmoc-pGlu-OH or N-Acetylation Peptide->Protect Preventative Cleavage Rapid Cleavage Cocktail < 1h exposure Peptide->Cleavage Reactive

Caption: Decision matrix for preventing pyroglutamate formation in mAbs and peptides.

Scenario A: Unexpected Basic Variants in Recombinant mAbs
  • Symptom : CEX-HPLC shows increasing basic variants over time during 37°C or 45°C stability testing.

  • Root Cause : Non-enzymatic conversion of N-terminal Glu to pGlu during shelf storage.

  • Corrective Action : If sequence engineering (mutating Glu to Asp) is not possible, adjust the formulation buffer. Titrate the buffer away from pH 4.0 or 8.0, targeting the kinetic minimum of pH 6.2.

Scenario B: Early-Eluting Peak in RP-HPLC during Peptide Synthesis
  • Symptom : Peak splitting or a -18 Da mass shift in LC-MS post-cleavage.

  • Root Cause : Acid-catalyzed cyclization during prolonged TFA cleavage.

  • Corrective Action :5 by blocking the nucleophilic α-amine[5]. Alternatively,4[4].

Self-Validating Experimental Protocols

Protocol 1: Accelerated Stress Testing for N-terminal Glu Cyclization in mAbs

Objective: Quantify the susceptibility of a recombinant mAb's N-terminal Glu to non-enzymatic cyclization to inform formulation decisions.

  • Buffer Exchange: Dialyze the purified mAb into three test buffers at 10 mg/mL: pH 5.0 (acetate), pH 6.2 (citrate-phosphate), and pH 7.5 (phosphate).

    • Causality: Testing across this gradient maps the V-shaped kinetic curve specific to your molecule's microenvironment.

  • Incubation & Controls: Aliquot samples into sterile vials. Incubate at 37°C and 45°C for 0, 2, 4, and 8 weeks.

    • Causality: Maintain a parallel 4°C control for each buffer. This self-validating step isolates temperature-driven thermodynamic cyclization from pre-existing bioreactor artifacts.

  • Alkylation & Reduction (LC-MS Prep): Reduce disulfide bonds using 10 mM DTT (37°C, 30 min) and alkylate with 20 mM iodoacetamide.

    • Causality: Separating the heavy and light chains simplifies the intact mass spectrum, allowing precise localization of the -18 Da shift to the specific N-terminus.

  • CEX-HPLC Analysis: Inject 50 µg of intact mAb onto a weak cation exchange (WCX) column. Monitor the emergence of basic variants (late-eluting peaks) relative to the main peak over the 8-week period.

Protocol 2: Optimized SPPS Cleavage to Prevent pGlu in Synthetic Peptides

Objective: Cleave Glu-terminal peptides from the solid support while preventing acid-catalyzed lactam ring formation.

  • Resin Preparation: Wash the synthesized peptide-resin thoroughly with DCM and dry under vacuum.

  • Cocktail Formulation: Prepare a "Rapid Cleavage Cocktail" consisting of 95% TFA and 5% thioanisole.

    • Causality: Thioanisole acts as a nucleophilic scavenger, while omitting water reduces the hydrolytic environment that can stabilize the transition state of the cyclization.

  • Cleavage Execution: Add the cocktail to the resin (10 mL per gram of resin). Agitate gently at room temperature for strictly < 1 hour .

    • Causality: The kinetics of pGlu formation from Glu are slow enough that a sub-1-hour exposure avoids the exponential phase of artifact generation.

  • Precipitation & Lyophilization: Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20°C). Dissolve the resulting pellet in 0.1% TFA in water/acetonitrile and immediately lyophilize.

    • Causality: Avoid storing the peptide in mildly acidic aqueous solutions (pH 5-6) prior to lyophilization, as this is the prime environment for continued cyclization.

References

  • Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. 1

  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. 3

  • N-Terminal Cyclization Analysis. Creative Biolabs. 2

  • Pyroglutamate Formation in Peptides – Formation and Control. Peptidechemistry.org. 4

  • Investigation of Impurities in Peptide Pools. MDPI. 5

Sources

Troubleshooting

Optimizing reaction time for Fmoc-Glu-OFm coupling

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Reaction Time for Fmoc-Glu-OFm Coupling Executive Summary The coupling of Fmoc-Glu-OFm (Fmoc-Glutamic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Reaction Time for Fmoc-Glu-OFm Coupling

Executive Summary

The coupling of Fmoc-Glu-OFm (Fmoc-Glutamic acid α-fluorenylmethyl ester) presents a unique set of challenges in peptide synthesis. Unlike standard amino acid derivatives, this molecule contains two bulky fluorenyl groups (N-terminal Fmoc and C-terminal OFm), rendering it extremely hydrophobic and prone to aggregation.

This guide focuses on the side-chain anchoring of Fmoc-Glu-OFm to solid supports (or amines), a critical step for synthesizing branched peptides , cyclic peptides (side-chain to head), or immobilized enzymes . The primary optimization vector is balancing solubility against base-sensitivity , as the OFm ester is labile to secondary amines (piperidine) and sensitive to prolonged exposure to tertiary bases (DIPEA).

Part 1: Critical Reagent Profiling

Before initiating the reaction, verify the specific isomer in use. Confusion between the two derivatives below is the #1 cause of experimental failure.

ReagentStructureApplicationPrimary Challenge
Fmoc-Glu-OFm

-COOH protected (OFm)

-COOH FREE
Anchoring : Attaching Glu to resin via side-chain.[1]Solubility : Double fluorenyl groups cause precipitation.
Fmoc-Glu(OFm)-OH

-COOH FREE

-COOH protected (OFm)
Branching : Introducing a branching point in the chain.Base Lability : OFm is removed during Fmoc deprotection.[2]

This guide addresses the coupling of Fmoc-Glu-OFm (Free Side Chain) to a resin/amine.

Part 2: Optimized Coupling Protocol

Objective: Couple Fmoc-Glu-OFm via its


-carboxyl to a resin (e.g., Rink Amide or 2-CTC) or amine.
Solubilization (The "Double Fluorenyl" Strategy)

Standard DMF is often insufficient. The hydrophobic stacking of two fluorenyl rings leads to gelation or precipitation.

  • Recommended Solvent: DCM/DMF (1:1 v/v) or NMP .

  • Action: Dissolve Fmoc-Glu-OFm in minimal DCM first, then dilute with DMF.

  • Concentration: Maintain 0.1 M – 0.2 M. Do not exceed 0.3 M.

Activation Chemistry

Avoid HATU/DIPEA for long reactions. The OFm ester is base-sensitive. Prolonged exposure to excess DIPEA can lead to premature hydrolysis or racemization.

  • Preferred System: DIC / Oxyma Pure (Neutral pH, high efficiency).

  • Alternative: DIC / HOBt.[3]

Reaction Time Optimization
  • Standard Time: 60 – 90 minutes.

  • Maximum Time: 2 hours.

  • Logic: Coupling via the

    
    -carboxyl is sterically less hindered than 
    
    
    
    -coupling, but the bulky protecting groups slow down diffusion. However, extending beyond 2 hours increases the risk of aggregation without significantly improving yield.
Step-by-Step Workflow
  • Resin Preparation: Swell resin in DCM (30 min). Wash 3x with DMF.[3][4]

  • Activation (In Vial):

    • Dissolve Fmoc-Glu-OFm (3.0 eq) in DCM/DMF (1:1).

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Pre-activate for 2-3 minutes only.

  • Coupling:

    • Add mixture to resin.[2][3][4][5][6][7]

    • Agitate at Room Temperature for 60 minutes .

  • Monitoring:

    • Perform Kaiser Test .

    • If slightly blue (incomplete): Recouple with fresh reagents for 45 min. Do not just extend time.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a gel/precipitate immediately. What happened?

Diagnosis: Hydrophobic aggregation of the fluorenyl groups. Solution:

  • Switch solvent to 100% NMP or DCM/NMP (1:1) .

  • Add Chaotropic Salts : 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bonding and stacking.

  • Sonication : Sonicate the amino acid solution at 30°C for 5 mins before adding DIC.

Q2: Can I use HATU/DIPEA to speed up the reaction?

Answer: Yes, but with extreme caution.

  • Risk: DIPEA is a base.[2][8][9] While OFm is designed to be cleaved by piperidine (secondary amine), high concentrations of DIPEA (tertiary amine) over long periods can cause "leaking" (partial cleavage) or racemization.

  • Protocol: If using HATU, reduce DIPEA to 2.0 eq (relative to AA) and limit reaction time to 45 minutes .

Q3: Why is my yield low even after double coupling?

Diagnosis: Steric clash at the resin surface. Solution:

  • Lower Loading: Use a resin with lower substitution (e.g., 0.3 mmol/g instead of 0.8 mmol/g). The bulky Fmoc-Glu-OFm needs physical space.

  • Spacer: Couple a spacer (e.g., Glycine or Beta-Alanine) to the resin first to push the reactive amine away from the polymer matrix.

Q4: How do I remove the OFm group later?

Answer: You don't need a separate step.

  • Mechanism: OFm is cleaved by 20% Piperidine (standard Fmoc deprotection cocktail).[1][4]

  • Result: When you remove the N-terminal Fmoc to elongate the chain, the C-terminal OFm is also removed.

  • Outcome: This generates a free

    
    -carboxyl  and a free 
    
    
    
    -amine
    simultaneously. This is typically used to create a branching point or to cyclize "head-to-tail" on the side chain.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the specific pathway for anchoring Fmoc-Glu-OFm and the subsequent branching logic.

G Resin Resin-NH2 Coupling Coupling (DIC/Oxyma, 1h) Resin->Coupling Reagent Fmoc-Glu-OFm (Free Side Chain) Reagent->Coupling Intermediate Resin-Glu(Fmoc)-OFm (Anchored) Coupling->Intermediate Amide Bond Formation Deprotection 20% Piperidine (Fmoc & OFm Removal) Intermediate->Deprotection Base Treatment Final Resin-Glu(NH2)-COOH (Branching Point) Deprotection->Final Simultaneous Cleavage

Caption: Workflow for side-chain anchoring of Fmoc-Glu-OFm. Note the simultaneous removal of Fmoc and OFm groups by piperidine, creating a dual-functional branching point.

Part 5: Data Summary: Solvent & Reagent Compatibility

ParameterRecommendedAcceptableAVOID
Solvent DCM/DMF (1:1), NMPDMF (High Purity)Water, Methanol, Ether
Coupling Agent DIC/Oxyma, DIC/HOBtPyBOP, HBTUHATU (unless <45 min)
Base None (Neutral coupling)DIPEA (1-2 eq)DBU, Piperidine (Premature cleavage)
Temperature 20°C - 25°C30°C - 35°C>40°C (Degradation)

References

  • Creative Peptides . Fmoc-Glu-OFm Product Specifications and Solubility Data. Retrieved from

  • CN Patent 113072506A . Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid. (Describes the use of Fmoc-Glu-OFm for side-chain anchoring). Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselectivity: Side-Chain Protection in Solid-Phase Peptide Synthesis. Chemical Reviews. (Discusses OFm orthogonality and base lability).
  • BenchChem Application Notes . Protocols for Fmoc-Glu(OMe)-OH and Ester Derivatives in SPPS. Retrieved from

Sources

Optimization

Technical Support Center: Managing Aggregation in Fmoc-Glu-OFm Peptide Synthesis

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in Solid-Phase Peptide Synthesis (SPPS): managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in Solid-Phase Peptide Synthesis (SPPS): managing the severe aggregation induced by the Fmoc-Glu-OFm building block.

Fmoc-Glu-OFm is uniquely structured with its


-amino group protected by Fmoc and its 

-carboxyl group protected by an OFm (9-fluorenylmethyl) ester, leaving the

-carboxyl free for side-chain anchoring to resins (e.g., 2-CTC) or for side-chain elongation in cyclic peptides[1]. While synthetically highly useful, the dual presence of these bulky fluorenyl groups frequently causes catastrophic synthesis stalling. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to rescue your synthesis.

Mechanistic Insights: The Causality of Fmoc-Glu-OFm Aggregation

To solve aggregation, we must first understand its physical drivers. During SPPS, growing peptide chains naturally tend to self-associate and form insoluble ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet structures[2]. Fmoc-Glu-OFm dramatically accelerates this process. The two planar, highly lipophilic 9-fluorenyl ring systems strongly promote intermolecular 

-

stacking. When combined with the inherent hydrogen-bonding propensity of the peptide backbone, the peptide-resin matrix collapses. This physically occludes the reactive N-terminus from incoming acylating agents and deprotection bases, leading to truncation and deletion sequences.

Mechanism Fmoc Fmoc Group (α-amino) Hydrophobic Extreme Hydrophobicity & Steric Bulk Fmoc->Hydrophobic PiPi Intermolecular π-π Stacking Fmoc->PiPi OFm OFm Group (α-carboxyl) OFm->Hydrophobic OFm->PiPi Agg Peptide-Resin Aggregation Hydrophobic->Agg PiPi->Agg BetaSheet Hydrogen Bonding (β-sheet formation) BetaSheet->Agg

Mechanistic drivers of peptide aggregation induced by Fmoc-Glu-OFm.

Troubleshooting Guide & FAQs

Q1: Why does my resin shrink and synthesis stall immediately after coupling Fmoc-Glu-OFm? Causality: Resin shrinkage is the macroscopic symptom of microscopic aggregation[3]. The intense


-

stacking and hydrophobic collapse force the peptide chains to tightly pack together, squeezing solvent out of the polymer matrix. This sterically hinders the diffusion of reagents, causing subsequent deprotection and acylation steps to fail[4].

Q2: How can I modify my solvent system to disrupt this aggregation? Causality: Standard SPPS solvents like DCM or DMF often lack the necessary hydrogen-bond accepting capacity to break severe ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet formations.
Solution:  Transition to a highly dissociating solvent mixture. The use of Dimethyl sulfoxide (DMSO) has been proven to act as a powerful dissociating solvent that disrupts internal aggregation. Replacing standard DMF with 25% DMSO in DMF, or switching entirely to N-methyl-2-pyrrolidone (NMP), significantly enhances solvation.

Q3: What are the best coupling reagents for this sterically hindered residue? Causality: The extreme steric bulk of the two fluorenyl groups slows down acylation kinetics. If the coupling is slow, the peptide has more time to aggregate. Solution: Abandon standard HBTU/DIC methods. Switch to highly reactive uronium salts with superior leaving groups, such as HATU combined with HOAt, or phosphonium salts like PyBOP. These reagents accelerate the formation of the active ester, outcompeting the aggregation kinetics[3].

Q4: Can chaotropic salts or detergents help rescue a collapsed resin? Causality: Chaotropic salts disrupt the ordered hydrogen-bonding networks of the solvent and the peptide backbone, physically weakening peptide-peptide interactions[4]. Solution: Yes. Washing the resin with 0.8 M LiCl or 0.4 M KSCN in DMF prior to coupling swells the resin and restores accessibility[3]. For extreme cases, a "Magic Mixture" containing nonionic detergents (1% Triton X-100) and ethylene carbonate can be utilized to force solvation[3],[4].

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check confirms success.

Protocol 1: Aggregation-Disrupting Coupling of Fmoc-Glu-OFm

This protocol utilizes chaotropic salts to break pre-existing hydrogen bonds and elevated temperatures to increase molecular kinetics[3],[4].

  • Resin Pre-Conditioning: Wash the peptidyl-resin with DMF (3 × 1 min).

  • Chaotropic Solvation: Treat the resin with 0.8 M LiCl in DMF for 10 minutes[3].

    • Self-Validation Check: Visually inspect the resin bed. A return to the theoretical swelling volume (e.g., 4-5 mL/g for PEG resins) indicates successful disruption of

      
      -sheets. If shrinkage persists, switch the solvent to 25% DMSO in DMF.
      
  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-Glu-OFm and 3.9 equivalents of HATU in NMP. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Transfer the activated mixture to the resin. Heat the reaction to 50°C using a microwave peptide synthesizer or a jacketed reactor, and couple for 60 minutes[4].

  • Self-Validation Check: Perform a Kaiser test (or Chloranil test for secondary amines). A negative (yellow) result confirms complete acylation. A positive (blue) result mandates a double coupling using PyBOP/HOAt[3].

Protocol 2: "Magic Mixture" Deprotection

Use this when standard 20% piperidine/DMF fails to remove the Fmoc group due to steric occlusion[3],[4].

  • Solvent Preparation: Prepare a solvent base of DCM/DMF/NMP (1:1:1 v/v/v).

  • Additive Integration: Dissolve 2 M ethylene carbonate and 1% (v/v) Triton X-100 into the solvent base[3].

  • Deprotection: Add 20% piperidine to the mixture. Treat the resin for 2 × 10 minutes at 55°C[3].

  • Washing: Wash extensively with DMF (5 × 1 min) to clear the dibenzofulvene byproducts.

Quantitative Data Summary

The table below summarizes the expected improvements in coupling efficiency and resin solvation when applying the troubleshooting strategies outlined above to Fmoc-Glu-OFm sequences.

Intervention StrategySolvent/Reagent SystemTemp (°C)Avg. Coupling Efficiency (%)Resin Swelling Status
Standard Protocol DMF, HBTU/DIPEA25< 40%Severe Shrinkage
Solvent Modification 25% DMSO in DMF25~ 65%Moderate Swelling
Chaotropic Salts 0.8 M LiCl in DMF25~ 78%Good Swelling
Elevated Temp + HATU NMP, HATU/DIPEA50> 95%Excellent Swelling
"Magic Mixture" DCM/DMF/NMP + Additives55> 98%Maximum Swelling

Decision Workflow

Workflow Start Fmoc-Glu-OFm Coupling Stalls CheckResin Observe Resin Shrinkage? Start->CheckResin Mech Mechanism: Severe π-π Stacking & Hydrophobicity CheckResin->Mech Yes Solvent Switch to DMF/NMP/DMSO (1:1:1) Mech->Solvent Additives Add Chaotropic Salts (0.8 M LiCl) or Magic Mixture Solvent->Additives Temp Elevate Temp (50-55°C) Additives->Temp Coupling Use HATU/HOAt or PyBOP Double Coupling Temp->Coupling Success Successful Elongation Coupling->Success

Troubleshooting workflow for Fmoc-Glu-OFm aggregation in SPPS.

References

  • Title: Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent | Source: RSC Publishing | URL:[Link]

  • [4] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis | Source: AAPPTEC | URL:[Link]

  • [1] Title: CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid | Source: Google Patents | URL:

Sources

Troubleshooting

Impact of steric hindrance on Fmoc-Glu-OFm coupling efficiency

Introduction Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Glu-OFm-OH. The unique structure of this glutamic acid derivative, featuring a bulky Fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a 9-fluorenylmethyl ester (OFm) on the γ-carboxyl group, presents significant steric hindrance.[1] This bulkiness can impede the approach of the incoming N-terminal amine, leading to slow reaction kinetics and incomplete couplings, which ultimately compromises peptide purity and yield.

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you navigate and overcome the challenges associated with this sterically demanding building block.

Troubleshooting Guide: Incomplete Coupling of Fmoc-Glu-OFm

This section addresses the most common issue—incomplete coupling—in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question: My Kaiser test is positive (blue beads) after coupling Fmoc-Glu-OFm. What went wrong?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming that the coupling reaction is incomplete.[2][3] Several factors related to steric hindrance are likely responsible.

Primary Cause: Steric Hindrance

The sheer size of the Fmoc and OFm groups physically obstructs the reaction. The OFm group on the side chain can fold back, crowding the α-carboxyl group that needs to be activated and subsequently attacked by the resin-bound amine. This slows down the reaction rate significantly.[4]

dot

Caption: Steric hindrance from Fmoc and OFm groups shields the reaction center.

Solution Pathway:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such sterically demanding couplings.[5] You must switch to a more potent activating reagent.

    • Recommended: Uronium/aminium salts like HATU (1-Hydroxy-7-azabenzotriazole) are highly effective.[6][7] HATU forms a more reactive OAt-active ester, which can overcome the steric barrier more efficiently than the OBt-active ester formed by HBTU.[6][7]

    • Why HATU is superior: The nitrogen atom in the 7-aza position of the HOAt moiety in HATU provides anchimeric assistance, accelerating the coupling reaction and minimizing side reactions like racemization.[7]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for solvating the peptide-resin complex and facilitating reagent access.[5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[5]

    • Time and Temperature: Sterically hindered reactions are slower.[5] Increase the standard coupling time from 1-2 hours to 4 hours or even overnight.[5] While gentle heating can increase the reaction rate, it must be used cautiously to avoid racemization.[5] Microwave-assisted peptide synthesis (MASPPS) is an excellent alternative for driving difficult couplings to completion efficiently.[5]

  • Perform a Double Coupling: If a single, extended coupling is insufficient, a double coupling is the standard recourse.[8] This involves draining the reaction vessel after the first coupling, washing the resin, and repeating the coupling step with a fresh solution of activated Fmoc-Glu-OFm.

Question: My coupling was still incomplete after a second attempt with HATU. What are my next steps?

If a double coupling with a potent reagent like HATU fails, it suggests severe on-resin aggregation or extreme steric hindrance.

Primary Cause: Peptide Aggregation

As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, causing the resin to clump. This physically prevents reagents from reaching the reactive N-terminal amine.

Solution Pathway:

  • Capping: To prevent the formation of deletion sequences (peptides missing the Glu(OFm) residue), you must "cap" the unreacted amines. This is achieved by acetylating the free amines with a reagent like acetic anhydride.[8] Capped sequences are unreactive in subsequent coupling steps and can be more easily separated during final purification.

  • Solvent Disruption: Before the next coupling cycle, try washing the resin with a solvent mixture known to disrupt secondary structures, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).[5]

  • Specialized Reagents: For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be highly effective.[5][9] Amino acid fluorides are exceptionally reactive and can succeed where other reagents fail.[9]

Experimental Protocols

Protocol 1: Optimized Double Coupling for Fmoc-Glu-OFm

This protocol is designed to maximize the coupling efficiency of sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Glu-OFm-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • NMP (N-Methylpyrrolidone)

  • DMF (Dimethylformamide)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (confirmed by a negative Kaiser test after the previous deprotection step). Wash the resin thoroughly with DMF (3x) and then NMP (2x).

  • Pre-activation: In a separate vessel, dissolve Fmoc-Glu-OFm-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 1-5 minutes. Causality: Pre-activation forms the highly reactive OAt-ester intermediate before addition to the resin, ensuring maximum potency.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[2]

    • Negative (yellow/colorless beads): Coupling is complete. Proceed to washing.

    • Positive (blue beads): Coupling is incomplete. Proceed to step 5.[10]

  • Second Coupling: Drain the reaction vessel. Wash the resin with NMP (3x). Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Glu-OFm-OH.

  • Final Wash: After the second coupling, wash the resin thoroughly with NMP (3x) and DMF (3x) to prepare for the next deprotection cycle.

  • Confirmation/Capping: Perform a final Kaiser test. If it remains positive, proceed to the capping protocol (Protocol 2).

Protocol 2: Standard Acetic Anhydride Capping

This protocol is used to terminate unreacted peptide chains.

Materials:

  • Acetic Anhydride (Ac₂O) (50 equivalents)

  • Pyridine or DIPEA (50 equivalents)

  • DMF

Procedure:

  • Wash: After the final failed coupling attempt, wash the resin several times with DMF.[8]

  • Capping Reaction: Suspend the resin in a DMF solution containing acetic anhydride and pyridine (or DIPEA).[8]

  • Agitation: Gently shake the mixture at room temperature for 30 minutes.[8]

  • Wash: Filter the resin and wash thoroughly with DMF (5x).

  • Verification: Perform a Kaiser test. The test should now be negative, indicating all primary amines have been acetylated. If not, repeat the capping procedure.[8]

Data Summary & Reagent Comparison

Choosing the correct coupling reagent is critical for overcoming steric hindrance. The table below summarizes the performance of common reagents for difficult couplings.

ReagentActivating AdditiveActive SpeciesRelative ReactivityRacemization RiskKey Advantage
DIC/Oxyma OxymaPureOxyma-esterModerateLowCost-effective, low risk of side reactions.[11]
HBTU HOBtOBt-esterHighLow-ModerateA reliable workhorse for standard couplings.[6]
HCTU 6-Cl-HOBt6-Cl-OBt-esterVery HighLowMore reactive than HBTU due to the electron-withdrawing Cl group.[12]
HATU HOAtOAt-esterExcellentVery LowSuperior for hindered couplings due to the highly reactive ester and anchimeric assistance.[6][7]
COMU OxymaPureOxyma-esterExcellentVery LowA modern, highly soluble, and safe alternative to HATU with comparable efficiency.[12]

Data synthesized from comparative studies in peptide synthesis literature.[6][7][12]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the OFm group on the glutamic acid side chain? The 9-fluorenylmethyl (OFm) ester is a protecting group for the γ-carboxyl group of glutamic acid. Like the N-terminal Fmoc group, it is base-labile and is typically removed by piperidine treatment.[13] However, its cleavage is significantly slower than the N-terminal Fmoc group, allowing for selective N-terminal deprotection during chain elongation. It is usually removed during the final global deprotection/cleavage from the resin with strong acid (e.g., TFA).[13]

Q2: Can I use a carbodiimide like DIC if I add an additive like OxymaPure? Yes, using an additive like OxymaPure (or the classic HOBt) with a carbodiimide like DIC is standard practice.[11][14] The additive reacts with the initial O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This strategy significantly reduces the risk of racemization and minimizes the formation of an unreactive N-acylurea byproduct.[14] While this combination is a major improvement over DIC alone, for a severely hindered residue like Fmoc-Glu-OFm, a more potent uronium salt like HATU or COMU is still the recommended first choice.[9]

Q3: How does resin loading affect the coupling of sterically hindered amino acids? Resin loading capacity is a critical parameter. For difficult sequences or when incorporating bulky amino acids, a lower loading resin (e.g., 0.1–0.3 mmol/g) is often employed.[15] High loading can exacerbate steric hindrance as the growing peptide chains are packed too closely together, leading to interchain interactions and aggregation that prevent efficient coupling.[15]

Q4: I see a troubleshooting workflow diagram below. How should I use it? The workflow provides a logical decision-making process. Start at the "Incomplete Coupling" node and follow the arrows based on the outcome of your experiments (e.g., the result of your Kaiser test). It will guide you through the recommended sequence of interventions, from changing reagents to performing a double coupling and finally to capping.

dot

Troubleshooting_Workflow start Incomplete Coupling (Positive Kaiser Test) check_reagent Using potent reagent? (e.g., HATU, COMU) start->check_reagent switch_reagent Switch to HATU/COMU & Extend Time (2-4h) check_reagent->switch_reagent No double_couple Perform Double Coupling check_reagent->double_couple Yes switch_reagent->double_couple kaiser_test_2 Kaiser Test Still Positive? double_couple->kaiser_test_2 cap Cap Unreacted Amines (Protocol 2) kaiser_test_2->cap Yes success Coupling Complete (Proceed to Next Cycle) kaiser_test_2->success No cap->success (Next cycle starts on capped resin)

Caption: A decision tree for troubleshooting Fmoc-Glu-OFm coupling failures.

References

  • Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jyw90AzUdMcl2_RuWWjPtq0WDWEeEi140ADhWVDeKHy0Qzth4MYvjbZZMExFIsUaDkHokwNHIT0oRjkfzSFsXqKJJrBlW9ABPUa2RIc0kE3IydQQNzkEgrc9TlwPdITLhEO9ZgOqGyfdQl0xQ92soZ0CpaNhARJUNoUrS1uU8mqbB9J0YHJ3sP1bQl3PxGfAUvOZMAkz6oNNddAoVSQsdWI=]
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  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advances-in-Fmoc-solid-phase-peptide-synthesis-Isidro-Llobet/e21114b009e8b7c768991c06d8122d2568601c34]
  • A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIZvzf1SR4kweWz3WoNOnQbeKRyrVsudXnpLdibDZWJH6Fy33H8PVLzixatmTdMEsgdZoN5_pO7w5C4isk2Qz4L5QuvVH9J2RTSwBBE76g6v7xKykRA0u8MvZj72LFxMPZkBdKxRcWHZIKUyuTpzN0U944LN3EIqUa3p8JDLUXnRk0t8UcAhJzsIfK7rvWO6JtYL-_LKomdc0lD4Hz5xeNt25kN1qrDzIxjXy6YmI1rspUxmy5gk=]
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [URL: https://www.bocsci.com/blog/protected-peptides-essential-building-blocks-for-research/]
  • Fmoc-Glu(OFm)-OH. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product/fmoc-gluofm-oh/]
  • Overview of Solid Phase Peptide Synthesis (SPPS). [No specific source name provided]. [URL: https://vertexaisearch.cloud.google.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: https://biotech.lu/wp-content/uploads/2019/07/Some-Mechanistic-Aspects-on-Fmoc-Solid-Phase-Peptide-Synthesis.pdf]
  • Fmoc-Glu-OH. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Glu-OH]
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [No specific source name provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQWzmR5HZ0fMtTxHt5yzY35VDoqd-wkEZdZ3aS2HOhv5evufZGc7j47hxgKA3ROxuUjrQNiAu7zwcBvCAccHGs4k08FgdvgW_w53hHIwbhVAwlIbgv_fwcW7sRjLhipjFfdRn85UGf8smqT5ksqxbzdJA7uYebKtu7SC5iGpfKUt4CxRFu83-GmQxmVN0aGj4nhyl459FfPzYlEgGlJEa_8brmJiYUNczFJJPLUhMvFvA=]

Sources

Reference Data & Comparative Studies

Comparative

A Comprehensive Guide to Confirming the Purity of Fmoc-Glu-OFm Raw Material

Introduction: The Hidden Risks of "Apparent Purity" Fmoc-Glu-OFm (Fmoc-L-glutamic acid α-9-fluorenylmethyl ester, CAS: 200616-18-8) is a highly specialized, orthogonally protected amino acid derivative used extensively i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Risks of "Apparent Purity"

Fmoc-Glu-OFm (Fmoc-L-glutamic acid α-9-fluorenylmethyl ester, CAS: 200616-18-8) is a highly specialized, orthogonally protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS)[1]. Because both the α-amino group and the α-carboxyl group are protected by bulky fluorenyl-based moieties, the γ-carboxyl side chain is left free for targeted modifications, making it invaluable for synthesizing branched or cyclic peptides.

However, a critical pitfall in peptide manufacturing is relying solely on standard certificates of analysis that report a simple "≥98% HPLC purity"[1]. Predictable by-products from the synthesis of Fmoc-protected amino acids—such as D-enantiomers, residual acetic acid, and partially deprotected side chains—are often completely invisible to conventional analytical methods. Even marginal amounts of these hidden impurities can drastically reduce step-wise coupling efficiency, cause premature chain termination, and generate inseparable diastereomeric mixtures[2].

This guide objectively compares the analytical alternatives required to truly confirm the purity of Fmoc-Glu-OFm, detailing the causality behind each experimental choice and providing self-validating protocols for rigorous quality control.

The Analytical Arsenal: Comparing Purity Confirmation Techniques

To establish a self-validating purity profile, a single Reversed-Phase HPLC (RP-HPLC) run is insufficient. An orthogonal approach must be employed to compare and cross-verify the raw material's integrity across chemical, stereochemical, and volatile dimensions[3].

Table 1: Comparison of Analytical Methodologies for Purity Confirmation
Analytical AlternativeTarget ImpuritiesDetection MechanismLimitationsNecessity for Fmoc-Glu-OFm
Standard RP-HPLC Dipeptides, β-alanyl insertions, free amino acidsUV Absorbance (265 nm)Blind to stereochemistry and non-chromophoric solvents[3].Baseline. Confirms overall chemical integrity and absence of major structural analogs.
Chiral HPLC D-enantiomer (Fmoc-D-Glu-OFm)Normal-Phase UV on Chiral Stationary PhaseRequires specialized, expensive amylose/cellulose columns[4].Critical. D-enantiomers form inseparable diastereomeric peptides during SPPS[2].
GC-MS Acetic acid, Ethyl acetateElectron Ionization (m/z 43, 60)Cannot analyze the intact Fmoc-Glu-OFm molecule due to thermal instability.Critical. Traces of acetic acid act as capping agents, terminating the peptide chain[2].

Causality in Experimental Choices: The Logic of Orthogonal Assessment

As an application scientist, you must design analytical workflows that inherently validate themselves. The logic behind combining these three distinct methodologies lies in their complementary physical principles:

  • Why RP-HPLC is not enough: Standard C18 columns separate molecules based on hydrophobicity. Because D- and L-enantiomers of Fmoc-Glu-OFm have identical hydrophobicities, they co-elute perfectly on a C18 column[2]. Furthermore, acetic acid—a common residual solvent from the manufacturing process—lacks a UV chromophore and is invisible to standard HPLC detectors.

  • The necessity of Chiral Stationary Phases (CSPs): To separate enantiomers, the stationary phase must interact asymmetrically with the analyte. Using carbohydrate-based CSPs (like CHIRALPAK IA) provides the necessary chiral recognition events (hydrogen bonding, dipole-dipole interactions) to resolve the D-enantiomer[4].

  • The GC-MS imperative for Acetic Acid: Acetic acid contamination as low as 0.1% translates to a massive molar excess during a peptide coupling step, permanently acetylating the growing peptide chain[2]. Because it is invisible to HPLC and easily masked by solvent peaks in

    
    H NMR, quantitative GC-MS is the only definitive way to confirm its absence[2].
    

G Start Fmoc-Glu-OFm Raw Material RPHPLC RP-HPLC (Chemical Purity) Start->RPHPLC Chiral Chiral HPLC (Enantiomeric Purity) Start->Chiral GCMS GC-MS (Residual Solvents) Start->GCMS ChemImp Detects: Dipeptides, Free Amino Acids RPHPLC->ChemImp ChiralImp Detects: D-Enantiomer Chiral->ChiralImp SolvImp Detects: Acetic Acid GCMS->SolvImp Valid Comprehensive Purity Confirmed ChemImp->Valid ChiralImp->Valid SolvImp->Valid

Workflow for orthogonal purity confirmation of Fmoc-Glu-OFm raw material.

Self-Validating Experimental Protocols

Protocol 1: Chemical Purity via Reversed-Phase HPLC

Objective: Quantify the main Fmoc-Glu-OFm peak and separate synthesis-related impurities[3].

  • Sample Preparation: Dissolve 1 mg/mL of Fmoc-Glu-OFm in a 1:1 mixture of Acetonitrile and Water. Filter through a 0.45 µm PTFE syringe filter[3].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)[3].

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile[3].

    • Gradient: Linear gradient from 5% to 95% B over 20 minutes[3].

    • Flow Rate: 1.0 mL/min[3].

    • Detection: UV at 265 nm[3].

  • Causality & Self-Validation:

    • Why 265 nm? The fluorenyl groups have a strong absorption maximum at 265 nm. Using this wavelength avoids the high background noise of low-UV wavelengths (e.g., 210 nm) where mobile phase solvents absorb.

    • Validation Step: Inject a blank (solvent only) to ensure no column carryover. Spike the sample with a known impurity (e.g., free glutamic acid) to verify the column's resolving power (

      
      ).
      
Protocol 2: Enantiomeric Purity via Chiral HPLC

Objective: Separate and quantify L-Fmoc-Glu-OFm from the undesired D-enantiomer[3].

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Hexane:Isopropanol (80:20 v/v).

  • Chromatographic Conditions:

    • Column: Amylose-based Chiral Stationary Phase (e.g., CHIRALPAK IA)[4].

    • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Causality & Self-Validation:

    • Why Normal Phase? Chiral recognition heavily relies on hydrogen bonding. Highly aqueous reverse-phase systems disrupt these delicate interactions, making normal-phase solvents (Hexane/IPA) mandatory for optimal chiral resolution[4].

    • Validation Step: Before analyzing the raw material, run a racemic standard mixture (50:50 L/D-Fmoc-Glu-OFm) to definitively prove baseline separation of the enantiomers.

Protocol 3: Trace Acetic Acid Quantitation via GC-MS

Objective: Detect non-chromophoric, chain-terminating agents[2].

  • Sample Preparation: Dissolve the sample in dichloromethane (HPLC-grade). Add Propionic Acid as an internal standard.

  • Chromatographic Conditions:

    • Column: DB-WAX (or equivalent polar capillary column).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: 40°C hold for 2 min, ramp 10°C/min to 200°C.

    • Detection: Mass Spectrometry (EI mode, monitoring m/z 43 and 60 for acetic acid).

  • Causality & Self-Validation:

    • Why GC-MS over NMR? While

      
      H NMR can sometimes detect acetate, the massive signals from the Fmoc and OFm protecting groups can easily bury trace acetic acid peaks. GC-MS physically separates the volatile acetic acid from the heavy amino acid matrix before detection.
      
    • Validation Step: The internal standard (Propionic Acid) ensures that matrix effects from the bulky amino acid do not suppress ionization, guaranteeing quantitative accuracy.

Quantitative Data Summary: Standard vs. High-Specification

By applying the orthogonal protocols described above, researchers can differentiate between "Standard Grade" materials and "High-Specification" materials required for GMP or complex therapeutic peptide synthesis.

Table 2: Target Specifications for High-Purity Fmoc-Glu-OFm
ParameterAnalytical MethodStandard GradeHigh-Specification TargetConsequence of Failure in SPPS
Chemical Purity RP-HPLC≥ 98.0%[1]≥ 99.0%Reduced overall peptide yield; complex downstream purification.
Enantiomeric Purity Chiral HPLCNot Specified≥ 99.8% (L-isomer)[2]Formation of inseparable diastereomeric peptides; loss of bioactivity[2].
Free Amino Acid LC-MS / GC≤ 1.0%≤ 0.2%[2]Double insertion of amino acids during chain elongation.
Acetic Acid GC-MSNot Specified≤ 0.02%[2]Permanent capping/truncation of the growing peptide chain[2].
Ethyl Acetate GC-MSNot Specified≤ 0.5%Degrades into acetic acid over time during storage, ruining reagent stability.

References

Sources

Validation

A Comprehensive Comparison Guide: Fmoc-Glu-OFm vs. Fmoc-Glu(OAll)-OH in Advanced Peptide Synthesis

The synthesis of complex peptide topologies—such as cyclic dipeptides, head-to-tail macrocycles, and lactam-bridged peptides—relies heavily on the strategic selection of orthogonal protecting groups. Glutamic acid (Glu)...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex peptide topologies—such as cyclic dipeptides, head-to-tail macrocycles, and lactam-bridged peptides—relies heavily on the strategic selection of orthogonal protecting groups. Glutamic acid (Glu) is a highly versatile building block in these workflows. However, choosing between its protected derivatives, specifically Fmoc-Glu-OFm and Fmoc-Glu(OAll)-OH , dictates the efficiency, cost, and scalability of the entire synthetic pipeline.

This guide objectively compares these two derivatives, highlighting the distinct mechanistic advantages of Fmoc-Glu-OFm for specific cyclization strategies and GMP-compliant manufacturing.

Mechanistic Profiles and Structural Topologies

To understand the advantages of each derivative, we must first examine their structural topologies and intended synthetic roles:

  • Fmoc-Glu(OAll)-OH (N-α-Fmoc-L-glutamic acid γ-allyl ester): In this derivative, the α-carboxyl is free for standard peptide backbone elongation, while the side-chain γ-carboxyl is protected by an allyl (OAll) ester [2]. The OAll group is orthogonal to standard Fmoc/tBu chemistry and requires Palladium(0) catalysis for cleavage. It is traditionally used for side-chain to side-chain cyclization (e.g., lactam bridges) [3].

  • Fmoc-Glu-OFm (N-α-Fmoc-L-glutamic acid α-fluorenylmethyl ester): Here, the topology is inverted. The side-chain γ-carboxyl is free, allowing it to be anchored directly to a solid support (e.g., 2-CTC resin). The α-carboxyl is protected by a fluorenylmethyl (OFm) ester. Because both the N-α (Fmoc) and C-α (OFm) protecting groups are fluorenyl-based, they are simultaneously base-labile [1].

The Core Advantages of Fmoc-Glu-OFm

For workflows requiring C-terminal modification or head-to-tail cyclization, Fmoc-Glu-OFm presents three profound advantages over Fmoc-Glu(OAll)-OH:

Advantage 1: Elimination of Heavy Metal Catalysts

Deprotecting Fmoc-Glu(OAll)-OH requires Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Palladium is toxic, expensive, air-sensitive, and notoriously difficult to wash out of the peptide-resin matrix. Residual heavy metals pose a critical regulatory hurdle in GMP peptide manufacturing. Conversely, the OFm group on Fmoc-Glu-OFm is cleaved by standard 20% Piperidine/DMF[1]. This eliminates transition metal waste entirely, making the process highly scalable and environmentally benign.

Advantage 2: Streamlined Simultaneous Deprotection

When synthesizing cyclic dipeptides (diketopiperazines) via side-chain anchoring, Fmoc-Glu-OFm acts as a self-validating system. Treating the resin-bound Fmoc-Glu-OFm with piperidine removes both the N-terminal Fmoc and C-terminal OFm in a single step. This exposes both the α-amine and α-carboxyl, perfectly priming the molecule for rapid on-resin cyclization without requiring a separate, orthogonal C-terminal deprotection step [1].

Advantage 3: Reagent Stability and Cost-Efficiency

Piperidine is ubiquitous, highly stable, and economical. In contrast, Pd(0) catalysts degrade rapidly upon exposure to air and require specialized scavengers (like phenylsilane) to prevent allyl-cation side reactions, significantly driving up the cost of goods (COGs) for Fmoc-Glu(OAll)-OH workflows.

Quantitative Data Comparison

The following table summarizes the operational metrics of both derivatives based on standard solid-phase peptide synthesis (SPPS) parameters.

FeatureFmoc-Glu-OFmFmoc-Glu(OAll)-OH
Primary Application Cyclic dipeptides, Head-to-tail cyclizationLactam bridges, Side-chain modifications
Resin Anchoring Point γ-Carboxyl (Side-chain)α-Carboxyl (Backbone)
Deprotection Reagent 20% Piperidine in DMFPd(PPh3)4 / Phenylsilane in DCM
Deprotection Time 2 × 10 minutes2 × 45 minutes (Inert atmosphere)
Metal Residue Risk None (0%) High (Requires extensive chelation washing)
GMP Scalability Excellent (Standard SPPS reagents)Poor (Toxicity and catalyst instability)

Experimental Protocols

To demonstrate the causality behind these experimental choices, below are the self-validating protocols for both derivatives.

Protocol A: Solid-Phase Cyclization using Fmoc-Glu-OFm [1]

Causality Note: When Fmoc and OFm are simultaneously removed, the resulting free α-COOH does not interfere with the subsequent coupling of the next amino acid. The α-amine is significantly more nucleophilic than the carboxylate, ensuring regioselective amide bond formation.

  • Resin Anchoring: Swell 2-CTC resin in DCM. Add Fmoc-Glu-OFm (2.0 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours to anchor the Glu via its γ-carboxyl. Cap with Methanol/DIPEA.

  • Simultaneous Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). This removes both the Fmoc and OFm groups, yielding Resin-Glu(NH2)-COOH.

  • Regioselective Coupling: Add Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. The activated ester selectively reacts with the α-amine of Glu.

  • Second Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc of the newly added amino acid.

  • On-Resin Cyclization: Add DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF without adding a new amino acid. The free N-terminal amine attacks the free α-COOH of the Glu residue, forming the cyclic dipeptide.

  • Cleavage: Cleave the cyclic peptide from the resin using 1% TFA in DCM.

Protocol B: Lactam Bridge Formation using Fmoc-Glu(OAll)-OH [2]

Causality Note: Phenylsilane (PhSiH3) is strictly required as an allyl group acceptor. Without it, the highly reactive allyl cation generated by the Pd catalyst will irreversibly alkylate nucleophilic residues like Tryptophan or Tyrosine.

  • Linear Assembly: Incorporate Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH into the growing peptide chain using standard DIC/Oxyma coupling.

  • Palladium Deprotection: Swell resin in anhydrous DCM. Add Pd(PPh3)4 (0.1 eq) and PhSiH3 (10.0 eq) in DCM under Argon. Agitate in the dark for 45 minutes. Repeat once.

  • Heavy Metal Washing (Critical): Wash the resin sequentially with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual Palladium.

  • Cyclization: Add DIC/Oxyma in DMF to form the lactam bridge between the deprotected Glu and Lys side chains.

Workflow Visualizations

The following diagrams illustrate the logical flow and reagent efficiency of both synthetic strategies.

G N1 Anchor Fmoc-Glu-OFm to 2-CTC Resin (via γ-COOH) N2 Simultaneous Deprotection (20% Piperidine removes Fmoc & OFm) N1->N2 N3 Couple Fmoc-AA-OH (Forms Dipeptide on Resin) N2->N3 N4 Fmoc Deprotection (20% Piperidine) N3->N4 N5 On-Resin Cyclization (DIC / OxymaPure) N4->N5 N6 Cleavage from Resin (1% TFA) -> Cyclic Dipeptide N5->N6

Workflow for synthesizing cyclic dipeptides using Fmoc-Glu-OFm via simultaneous deprotection.

G M1 Linear SPPS incorporating Fmoc-Glu(OAll)-OH & Lys(Alloc) M2 Palladium Catalyzed Deprotection (Pd(PPh3)4 / PhSiH3) M1->M2 M3 Extensive Resin Washing (Removal of Heavy Metals) M2->M3 M4 On-Resin Lactam Cyclization (DIC / OxymaPure) M3->M4 M5 Global Deprotection & Cleavage (95% TFA) M4->M5

Orthogonal side-chain deprotection and cyclization workflow using Fmoc-Glu(OAll)-OH.

References

  • Title: CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid Source: Google Patents URL
  • Title: Fmoc-Glu(OAll)-OH = 96.
  • Title: Fmoc-Glu-OAll | Amino Acid Derivative Source: MedChemExpress URL
Comparative

Orthogonality in Peptide Synthesis: A Comparative Guide to OFm and tBu Protecting Groups

Executive Summary The synthesis of complex peptide architectures—such as cyclic peptides, branched networks, and post-translationally modified sequences—relies entirely on the strategic use of orthogonal protecting group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptide architectures—such as cyclic peptides, branched networks, and post-translationally modified sequences—relies entirely on the strategic use of orthogonal protecting groups. In peptide chemistry, orthogonality refers to the deployment of multiple classes of protecting groups that can be selectively removed under distinct, non-overlapping chemical conditions[1].

Two of the most critical side-chain protecting groups used for carboxylic acids (e.g., Aspartate and Glutamate) are the tBu (tert-butyl ester) and the OFm (9-fluorenylmethyl ester) . While the tBu group is the standard acid-labile protecting group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2], the OFm group provides a base-labile alternative[3]. Together, they form a robust orthogonal pair that allows chemists to selectively unmask specific residues for on-resin modifications without globally deprotecting the entire peptide chain.

Mechanistic Causality: The Chemical Basis of Orthogonality

The true value of the OFm/tBu orthogonal pair lies in their fundamentally different mechanisms of cleavage. Understanding these mechanisms is critical for troubleshooting side reactions and optimizing cleavage cocktails.

The tBu Group: Acid-Labile ( Acidolysis)

The tert-butyl ester is highly stable to nucleophiles and bases (such as piperidine) but is rapidly cleaved by strong acids like Trifluoroacetic Acid (TFA)[3].

  • Causality: Protonation of the ester oxygen by TFA leads to the departure of a highly stable tert-butyl carbocation. Because this carbocation is intensely electrophilic, it will irreversibly alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Met, Cys) if left unchecked.

  • Expert Insight: This necessitates the inclusion of nucleophilic scavengers (like triisopropylsilane [TIPS] and water) in the cleavage cocktail to "trap" the carbocations before they can damage the peptide[3].

The OFm Group: Base-Labile ( Elimination)

The 9-fluorenylmethyl ester is highly stable to standard acidic conditions but is rapidly cleaved by secondary amines such as piperidine or diethylamine (DEA)[4].

  • Causality: The aromatic fluorene ring system renders the proton at the 9-position highly acidic. A base abstracts this proton, generating a carbanion that undergoes rapid

    
    -elimination. This releases the free carboxylic acid and dibenzofulvene (DBF).
    
  • Expert Insight: The secondary amine used for cleavage (e.g., piperidine) serves a dual purpose: it acts as the base to initiate the elimination, and it acts as a scavenger to trap the highly reactive DBF byproduct, forming a stable adduct that is easily washed away.

Mechanisms tBu tBu Ester (Acid-Labile) TFA TFA (Protonation) tBu->TFA Carbocation tert-Butyl Cation (Trapped by Scavengers) TFA->Carbocation FreeAcid1 Free Carboxylate Carbocation->FreeAcid1 OFm OFm Ester (Base-Labile) Base Piperidine (Proton Abstraction) OFm->Base DBF Dibenzofulvene (Trapped by Piperidine) Base->DBF FreeAcid2 Free Carboxylate DBF->FreeAcid2

Mechanistic pathways for the deprotection of tBu (SN1 acidolysis) and OFm (E1cB elimination).

Comparative Performance and Stability

To effectively design a synthetic strategy, the relative stabilities of these groups must be quantified. Below is a comparative breakdown of their performance metrics.

FeaturetBu (tert-Butyl Ester)OFm (9-Fluorenylmethyl Ester)
Primary Cleavage Reagent 90-95% TFA20% Piperidine in DMF
Cleavage Mechanism

Acidolysis


-Elimination
Stability in 20% Piperidine Completely Stable (>24 hours)Highly Labile (Cleaved in <15 mins)
Stability in 95% TFA Highly Labile (Cleaved in <30 mins)Conditionally Stable (Partial cleavage >3 hrs)[3]
Primary Byproduct tert-Butyl carbocationDibenzofulvene (DBF)
Required Scavengers TIPS,

, EDT, Phenol[3]
Excess Piperidine or DEA[4]
Side Reaction Risks Alkylation of Trp/Tyr/MetBase-catalyzed Aspartimide formation[3]

Note on OFm Acid Stability: While OFm is considered orthogonal to tBu, prolonged exposure to strong acids like TFA at elevated temperatures can lead to its premature cleavage[3]. Cleavage times in TFA must be strictly monitored.

Strategic Applications in Complex Peptide Synthesis

The orthogonal relationship between OFm and tBu is most frequently exploited in the synthesis of cyclic peptides (e.g., lactam bridges between side chains).

If a chemist needs to form an amide bond between a Lysine side chain and an Aspartate side chain while the peptide is still attached to the resin, they cannot use standard Fmoc/tBu chemistry for those specific residues. Instead, they utilize an orthogonal strategy:

  • The bulk of the peptide side chains are protected with tBu (acid-labile).

  • The specific Aspartate intended for cyclization is protected with OFm (base-labile)[3].

  • The specific Lysine intended for cyclization is protected with an orthogonal group like Alloc (Pd-labile) or Fmoc (base-labile).

  • Treatment with 20% piperidine selectively removes the OFm (and Fmoc), freeing the carboxylate and amine for on-resin cyclization, while the rest of the peptide remains safely protected by tBu[4].

OrthogonalStrategy Start Peptide-Resin (Contains OFm & tBu) Acid TFA Treatment (Acidic Cleavage) Start->Acid Pathway A Base Piperidine Treatment (Basic Cleavage) Start->Base Pathway B ResultAcid tBu Cleaved OFm Intact Acid->ResultAcid ResultBase OFm Cleaved tBu Intact Base->ResultBase Cyclization1 Base-Mediated Modification (e.g., Cyclization) ResultAcid->Cyclization1 Cyclization2 Acid-Mediated Modification (e.g., Coupling) ResultBase->Cyclization2

Workflow demonstrating the orthogonal cleavage logic of OFm and tBu protecting groups.

Experimental Protocols: Self-Validating Workflows

The following protocols provide self-validating, step-by-step methodologies for the selective deprotection of these groups.

Protocol A: Selective Cleavage of tBu (Leaving OFm Intact)

This protocol is utilized when global deprotection of standard side chains is required, but the OFm group must be preserved for subsequent base-mediated modifications[3].

Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), Ultrapure


, Cold Diethyl Ether (-20°C).
  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can inhibit acidic cleavage.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5%

    
    . Causality: TIPS and water act as nucleophilic scavengers to trap the generated tert-butyl carbocations, preventing the alkylation of sensitive residues[3].
    
  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for exactly 2 hours . Causality: Exceeding 2-3 hours increases the risk of premature OFm cleavage[3].

  • Filtration & Precipitation: Filter the resin and collect the flow-through. Add the flow-through dropwise into 10 volumes of cold diethyl ether (-20°C). Causality: The cold ether forces the peptide to precipitate while keeping the non-polar cleaved tBu-TIPS adducts in solution.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

Protocol B: Selective Cleavage of OFm (Leaving tBu Intact)

This protocol is utilized for on-resin unmasking of the OFm-protected carboxylate prior to cyclization.

Reagents: 20% Piperidine in Dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 15 minutes to ensure the polymer matrix is fully expanded, allowing reagent access.

  • Deprotection: Add 20% Piperidine in DMF to the resin. Agitate gently at room temperature for 15 minutes.

  • Drain and Repeat: Drain the reaction vessel and add a fresh batch of 20% Piperidine in DMF for another 15 minutes. Causality: The two-step treatment ensures complete

    
    -elimination and provides excess piperidine to fully scavenge the resulting dibenzofulvene (DBF)[4].
    
  • Washing (Critical Step): Wash the resin extensively with DMF (5 x 1 minute) and DCM (5 x 1 minute). Causality: Complete removal of the DBF-piperidine adducts and residual base is mandatory, as residual piperidine will severely interfere with subsequent coupling reagents (like HATU or DIC) during cyclization.

References

  • Wiley-VCH. "Protection Reactions - Chapter 1." Wiley-VCH. Available at:[Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Validation

Comparative Analysis of Cleavage Cocktails for Peptides with Fmoc-Glu(OFm)

This guide provides a comparative analysis of acidolytic cleavage cocktails specifically tailored for peptides containing the orthogonal building block Fmoc-Glu(OFm)-OH (Fmoc-L-glutamic acid -9-fluorenylmethyl ester).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of acidolytic cleavage cocktails specifically tailored for peptides containing the orthogonal building block Fmoc-Glu(OFm)-OH (Fmoc-L-glutamic acid


-9-fluorenylmethyl ester).[1]

The presence of the OFm (9-fluorenylmethyl) group presents a unique chemoselective challenge: it is designed to be base-labile (orthogonal to acid-labile groups like Boc/tBu), yet it possesses a bulky, hydrophobic fluorenyl ring that can destabilize or undergo premature cleavage under harsh acidic conditions typical of standard SPPS cleavage.

[1]

Executive Summary

The primary objective when cleaving peptides containing Glu(OFm) is to remove the peptide from the resin (and potentially other acid-labile protecting groups like


, Trt, Pbf) while retaining the OFm ester  for subsequent orthogonal deprotection or cyclization.

Standard cleavage cocktails (e.g., Reagent K) are often too aggressive, leading to partial loss of the OFm group (10–20% degradation) or alkylation of the fluorenyl ring. This guide compares three distinct cocktail strategies ranging from "Soft Cleavage" (Fragment Isolation) to "Optimized Global Deprotection."[1]

The Contenders: Cocktail Performance Comparison

The following table summarizes the performance of cleavage cocktails based on OFm retention , Purity , and Side-Reaction Suppression .

Cocktail StrategyComposition (v/v)Primary ApplicationOFm RetentionRisk Profile
Cocktail A (Ultra-Mild) 1% TFA / 5% TIS / DCM Isolation of Fully Protected fragments from 2-CTC/Sieber resins.High (99%+) Low.[1] Leaves

/Trt intact.[1]
Cocktail B (Optimized) 90% TFA / 5% TIS / 5% Phenol (0°C) Global deprotection of

/Boc while preserving OFm.[1]
Moderate-High (90-95%) Moderate.[1] Temperature control is critical to prevent OFm acidolysis.[1]
Cocktail C (Standard) Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)NOT RECOMMENDED for Glu(OFm).[1]Low (<80%) High.[1] Water and strong scavengers promote premature OFm hydrolysis.[1]
Cocktail D (Fluorinated) 20% HFIP / 80% DCM Hyper-acid sensitive linkers (Trityl/2-CTC).[1]High (99%+) Very Low.[1] Does not remove

.[1] Expensive.
Technical Deep Dive & Mechanism
The "Orthogonality Paradox" of OFm

The 9-fluorenylmethyl (OFm) ester is classically defined as base-labile (cleaved by 20% piperidine).[1] However, the stability of the ester bond is not absolute in superacids.

  • Mechanism of Failure: In high concentrations of TFA (>90%), the carbonyl oxygen of the ester can become protonated. While the fluorenylmethyl carbocation is less stable than a tert-butyl cation, prolonged exposure or the presence of water (a nucleophile) can drive the hydrolysis of the OFm ester, converting Glu(OFm) to Glu(OH) prematurely.

  • The Role of Temperature: Acid-catalyzed hydrolysis of OFm is highly temperature-dependent.[1] Performing cleavage at 0°C significantly enhances OFm retention compared to Room Temperature (RT).[1]

Why Reagent K Fails

Reagent K contains 5% Water and Thioanisole .[1]

  • Water: Acts as a hydrolysis agent, attacking the protonated OFm ester.

  • Thioanisole: While a scavenger, it can occasionally participate in nucleophilic attack on the fluorenyl ring if the local acid concentration is high enough, leading to irreversible adducts.

Recommended Protocols
Protocol A: The "Soft Cleavage" (For Protected Fragments)

Use this if you are synthesizing Head-to-Tail cyclic peptides and need the side chains (tBu) intact.[1]

Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM).[1][2] Resin Compatibility: 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide.[1]

  • Preparation: Wash the resin 3x with DCM to remove DMF (DMF is basic and neutralizes TFA).[1]

  • Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM .

  • Incubation: Add cocktail to resin. Shake gently for 2 minutes .

  • Filtration: Filter directly into a flask containing 10% Pyridine in Methanol (to immediately neutralize the acid).

  • Repeat: Repeat the 2-minute cleavage/filtration cycle 5-10 times.

  • Workup: Concentrate the combined filtrate. The OFm and

    
     groups will remain intact.[]
    
Protocol B: The "Cold Global" (For Deprotected Peptide with OFm)

Use this if you want to remove tBu/Boc but KEEP Glu(OFm) for orthogonal modification.

Reagents: TFA, Phenol, TIS.[4][5][6] (Avoid Water).

  • Chill: Pre-cool the TFA and the reaction vessel to 0°C (Ice bath).

  • Cocktail: Prepare 90% TFA / 5% TIS / 5% Phenol .

    • Note: Phenol is preferred over water/thioanisole to minimize hydrolysis risk.[1]

  • Reaction: Add cold cocktail to the resin.

  • Time: React for 60 minutes maximum at 0°C. Do not let it warm to RT.

  • Precipitation: Filter directly into cold Diethyl Ether (-20°C).

  • Analysis: Check MS immediately. If OFm cleavage is observed (-178 Da mass shift), reduce time to 30 mins in future runs.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct cleavage strategy based on your resin and target peptide state.

CleavageStrategy Start Peptide with Fmoc-Glu(OFm) ResinCheck Identify Resin Linker Start->ResinCheck AcidLabile Acid-Labile (2-CTC, Sieber) ResinCheck->AcidLabile StandardResin Standard (Wang, Rink Amide) ResinCheck->StandardResin GoalCheck Desired Final Product? CocktailA Cocktail A: 1% TFA/DCM (Soft Cleavage) GoalCheck->CocktailA Keep Side Chains (tBu) CocktailB Cocktail B: 90% TFA (0°C) (Cold Global) GoalCheck->CocktailB Remove Side Chains (tBu) AcidLabile->GoalCheck StandardResin->CocktailB Must use Global Conditions CocktailC Cocktail C: Reagent K (Standard) StandardResin->CocktailC Avoid if possible Outcome1 Fully Protected Fragment (tBu & OFm Intact) CocktailA->Outcome1 Outcome2 Side-Chain Deprotected (OFm Intact, tBu Gone) CocktailB->Outcome2 Outcome3 Risk of OFm Loss (Mixed Product) CocktailC->Outcome3

Figure 1: Decision Matrix for Cleaving Peptides containing Glu(OFm).[1] Note the critical divergence based on whether side-chain protection (tBu) must be retained.

Quantitative Data Summary

The table below presents simulated recovery rates of the target species [H-Peptide(Glu-OFm)-OH] versus the hydrolyzed byproduct [H-Peptide(Glu-OH)-OH] .[1]

Cleavage ConditionTime (min)TempTarget Yield (Glu-OFm)Byproduct (Glu-OH)
1% TFA / DCM 10 (5x2)RT>99% <0.1%
90% TFA / Phenol (0°C) 600°C94% 6%
90% TFA / Phenol (RT) 6025°C82% 18%
Reagent K (RT) 12025°C65% 35%

Data Interpretation: Temperature control (0°C) is the single most effective variable for preserving the OFm ester in high-concentration TFA cocktails.

References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • Merck / Novabiochem. (2024).[1] Cleavage Cocktails for Fmoc-SPPS. Sigma-Aldrich Technical Guides.

  • BenchChem Technical Support. (2025). Refining Cleavage Cocktails for Peptides with Modified Residues. [1][7]

  • Albericio, F. (2000).[1] Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.

Sources

Comparative

A Comparative Guide to Chiral HPLC for Determining Enantiomeric Purity of Fmoc-Glu-OFm

In the synthesis of therapeutic peptides, the stereochemical integrity of the amino acid building blocks is paramount. The presence of even minute quantities of the incorrect enantiomer can lead to the formation of diast...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of therapeutic peptides, the stereochemical integrity of the amino acid building blocks is paramount. The presence of even minute quantities of the incorrect enantiomer can lead to the formation of diastereomeric peptide impurities, potentially altering biological activity and immunogenicity.[1][2] For N-α-Fmoc-L-glutamic acid α-fluorenylmethyl ester (Fmoc-Glu-OFm), a crucial derivative in solid-phase peptide synthesis (SPPS), ensuring high enantiomeric purity (typically >99.8% enantiomeric excess) is a critical quality control step.[3] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of Fmoc-Glu-OFm enantiomeric purity, alongside alternative analytical techniques, supported by experimental insights to aid researchers in method selection and implementation.

The Primacy of Chiral HPLC

Chiral HPLC has emerged as the gold standard for assessing the enantiomeric purity of Fmoc-protected amino acids due to its high accuracy, robustness, and the wide availability of commercial chiral stationary phases (CSPs).[1][4] The technique relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase, leading to their separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high efficiency for the chiral resolution of a diverse range of Fmoc-amino acids under reversed-phase conditions.[1][2][3]

Experimental Protocol: Chiral HPLC of Fmoc-Glu-OFm

This protocol outlines a robust method for the enantiomeric purity determination of Fmoc-Glu-OFm, designed for high resolution and sensitivity.

Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Lux 5 µm Cellulose-2 (250 x 4.6 mm), is recommended based on its proven success with similar analytes.[3]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Preparation:

    • Prepare a racemic standard of Fmoc-DL-Glu-OFm at a concentration of 0.5 mg/mL in the mobile phase.

    • Prepare the Fmoc-L-Glu-OFm test sample at a concentration of 1.0 mg/mL in the mobile phase.

Chromatographic Conditions:

ParameterValue
Column Lux 5 µm Cellulose-2, 250 x 4.6 mm
Mobile Phase Isocratic, 50:50 (v/v) Acetonitrile:Water with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 262 nm
Injection Volume 10 µL

Workflow for Chiral HPLC Analysis:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile/Water/TFA) B Sample Preparation (Racemic Standard & Test Sample) A->B C Column Equilibration (Stable Baseline) D Inject Blank (Mobile Phase) C->D E Inject Racemic Standard D->E F Inject Test Sample E->F G Peak Integration F->G H Calculate Enantiomeric Purity (%) G->H I System Suitability Check (Resolution, Tailing Factor) H->I

Caption: Workflow for Chiral HPLC Analysis of Fmoc-Glu-OFm.

Data Analysis and System Suitability:

The enantiomeric purity is calculated from the peak areas of the L- and D-enantiomers in the chromatogram of the test sample.

  • Enantiomeric Purity (%) = [Area(L-enantiomer) / (Area(L-enantiomer) + Area(D-enantiomer))] x 100

For method validation, a system suitability test should be performed using the racemic standard. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.[5]

Comparative Analysis of Alternative Techniques

While chiral HPLC is the predominant method, other techniques can be employed for determining the enantiomeric purity of amino acid derivatives. The choice of method often depends on available instrumentation, required sensitivity, and sample throughput.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase and a mobile phase.[1]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1]Differential migration of enantiomers in an electric field with a chiral selector in the background electrolyte.[1]
Sample Preparation Direct injection of the dissolved sample.[1]Derivatization to form volatile esters is required.[4][6]Direct injection of the dissolved sample.[1]
Advantages High accuracy, robustness, wide range of commercially available CSPs, direct analysis.[1]Excellent resolution and sensitivity, especially with a mass spectrometer (GC-MS).[4]High separation efficiency, low sample and reagent consumption.[1]
Disadvantages Can have higher solvent consumption compared to other techniques.Derivatization can introduce racemization if not carefully optimized, not suitable for non-volatile compounds.[4][7]Can be less robust than HPLC, sensitivity can be lower with UV detection.[1]
Typical Detection UV, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS)
Reported Purity Levels Enantiomeric excess often >99.0%, with some methods achieving ≥99.8%.[3]Capable of detecting D-amino acids down to 0.1%.[4]Limit of detection can be as low as 0.05% for the minor enantiomer.[1]

Decision-Making Framework for Method Selection:

G A Start: Need to determine enantiomeric purity of Fmoc-Glu-OFm B Is high accuracy and robustness the primary concern? A->B C Is the sample volatile or can it be easily derivatized? B->C No E Chiral HPLC is the recommended method. B->E Yes D Is minimizing sample and solvent consumption critical? C->D No F Chiral GC could be a suitable alternative. C->F Yes G Chiral CE is a viable option. D->G Yes H Re-evaluate analytical requirements. D->H No

Sources

Validation

Spectroscopic methods (NMR) for structural validation of Fmoc-Glu-OFm

Topic: Spectroscopic Methods (NMR) for Structural Validation of Fmoc-Glu-OFm Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Analytical Scientists[1] Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Methods (NMR) for Structural Validation of Fmoc-Glu-OFm Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Chemists, and Analytical Scientists[1]

Executive Summary: The Structural Ambiguity

In the synthesis of complex peptide intermediates, Fmoc-Glu-OFm (N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid α-(9-fluorenylmethyl) ester) presents a unique analytical challenge. Unlike standard amino acid derivatives, this molecule contains two fluorenyl moieties:

  • The Fmoc group protecting the N-terminus (Carbamate linkage).[2]

  • The OFm group protecting the α-carboxyl (Ester linkage).

The Problem: Standard low-resolution analysis (LC-MS, 1D 1H NMR) often fails to validate this structure conclusively. The molecular mass is identical to its regioisomer, Fmoc-Glu(OFm)-OH (side-chain ester), and the aromatic proton signals of the two fluorenyl groups heavily overlap.

This guide compares analytical methodologies and establishes High-Field 2D NMR as the requisite standard for validating the regiochemical integrity of Fmoc-Glu-OFm.

Strategic Comparison of Analytical Methods

The following table objectively compares the efficacy of standard analytical techniques for this specific molecule.

FeatureHigh-Field NMR (600 MHz+) LC-MS (HRMS) FT-IR Spectroscopy
Primary Utility Structural Connectivity & RegiochemistryMolecular Weight & PurityFunctional Group Identification
Regioisomer Discrimination High (Distinguishes

vs.

ester)
Low (Isomers have identical m/z)Low (Carbonyl bands overlap)
"Double Fluorenyl" Resolution High (Via 13C & HMBC)None (Cannot localize groups)Medium (C=O stretch differences)
Sample Recovery Non-destructiveDestructiveNon-destructive
Throughput Low (30-60 mins/sample)High (5-10 mins/sample)High (2-5 mins/sample)
Verdict REQUIRED for Validation Supportive (Purity Only) Supportive (Quick Check)

Critical Insight: While LC-MS confirms you have a molecule with the correct formula (


), only NMR can prove the Fmoc is on the nitrogen and the OFm is on the 

-carbon, rather than the

-carbon.
Deep Dive: The NMR Validation Protocol

To validate Fmoc-Glu-OFm, you must resolve the signals of the two fluorenyl groups. This relies on the electronic difference between the Carbamate (Fmoc) and the Ester (OFm).

A. The Logic of Differentiation
  • 1H NMR (Proton):

    • Fmoc

      
      :  Attached to Oxygen and the Carbamate Nitrogen. Typically appears at 4.2 – 4.5 ppm .
      
    • OFm

      
      :  Attached to Oxygen and the Ester Carbonyl. Typically appears slightly downfield, 4.4 – 4.7 ppm .
      
    • Challenge: These multiplets often overlap.

  • 13C NMR (Carbon): The "Smoking Gun"

    • Fmoc Carbonyl (

      
      ):  Carbamate geometry. Shifts ~ 156.0 – 157.0 ppm .
      
    • OFm Carbonyl (

      
      ):  Ester geometry. Shifts ~ 170.0 – 172.0 ppm  (distinct from the free acid 
      
      
      
      -COOH at ~174 ppm).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive experiment. You must observe a correlation between the Fmoc

      
       protons  and the Carbamate 
      
      
      
      , and a separate correlation between the OFm
      
      
      protons
      and the Glutamic Acid
      
      
      -Carbonyl
      .
B. Experimental Workflow (Diagram)

G Start Crude Fmoc-Glu-OFm Solubility Dissolve in DMSO-d6 (Prevents aggregation) Start->Solubility H1_NMR 1D 1H NMR (Check Purity & Integration) Solubility->H1_NMR Decision Aromatic Integration = 16H? H1_NMR->Decision C13_NMR 1D 13C NMR (Identify C=O signals) Decision->C13_NMR Yes Fail Reject / Repurify Decision->Fail No (<16H) HMBC 2D HMBC (Verify Connectivity) C13_NMR->HMBC Success Validated Structure HMBC->Success Correlations Confirmed

Figure 1: Analytical workflow for structural validation of double-fluorenyl derivatives.

Detailed Experimental Protocols
Protocol A: Sample Preparation
  • Solvent: DMSO-d6 is preferred over

    
    .
    
    • Reasoning: Fmoc-Glu-OFm has a free side-chain carboxylic acid (unless protected) and amide bonds. DMSO disrupts intermolecular H-bonding, sharpening the amide doublet (

      
      ) and preventing aggregation broadening.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Protocol B: Acquisition Parameters (600 MHz)
  • 1H NMR:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 2.0 s (Ensure full relaxation of aromatic protons for accurate integration).

    • Scans: 16–32.

    • Target: Integrate the aromatic region (7.3–7.9 ppm). For Fmoc-Glu-OFm, this must integrate to 16 protons (8 from Fmoc, 8 from OFm). If it integrates to 8, you have lost a group.

  • 13C NMR (Proton Decoupled):

    • Scans: 512–1024 (Carbon sensitivity is low).

    • Target: Look for three carbonyl peaks:[3]

      • 
         ppm (Fmoc Carbamate).
        
      • 
         ppm (
        
        
        
        -Ester OFm).
      • 
         ppm (
        
        
        
        -Carboxylic Acid).
  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Optimized for long-range coupling (

      
       Hz).[4]
      
    • Analysis:

      • Find the Glu

        
        -proton  (~4.0 ppm). Trace its correlation to the 
        
        
        
        -Carbonyl
        (~171 ppm).
      • Find the OFm

        
         protons . Trace their correlation to the same
        
        
        
        -Carbonyl
        (~171 ppm).
      • Conclusion: If the OFm

        
         correlates to the 
        
        
        
        -Carbonyl, the structure is Fmoc-Glu-OFm . If it correlates to the
        
        
        -Carbonyl (~174 ppm), you have synthesized the isomer Fmoc-Glu(OFm)-OH .
Visualizing the Connectivity Logic

Logic cluster_0 Fmoc Group cluster_1 Glutamic Acid Core cluster_2 OFm Group Fmoc_CH2 Fmoc CH2 (4.2 ppm) Carbamate_CO Carbamate C=O (156 ppm) Fmoc_CH2->Carbamate_CO 3-bond J Glu_NH Glu NH Glu_NH->Carbamate_CO 3-bond J Glu_Alpha_CH Glu Alpha-CH (4.0 ppm) Glu_Alpha_CO Alpha C=O (171 ppm) Glu_Alpha_CH->Glu_Alpha_CO 2-bond J Glu_Gamma_CO Gamma COOH (174 ppm) Glu_Alpha_CH->Glu_Gamma_CO No Correlation (Too far) OFm_CH2 OFm CH2 (4.5 ppm) OFm_CH2->Glu_Alpha_CO 3-bond J (CRITICAL PROOF)

Figure 2: HMBC Connectivity Map. The red arrow indicates the critical correlation required to prove the OFm group is attached to the alpha-position.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Chapter 5: Heteronuclear correlations). Link

  • Sigma-Aldrich (Merck). "Fmoc-Glu(OtBu)-OH Product Specification & NMR Reference." (Used as comparative baseline for Glu-ester shifts). Link

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Glu-OFm proper disposal procedures

Fmoc-Glu-OFm Proper Disposal and Handling Procedures: A Comprehensive Guide for SPPS Laboratories As a Senior Application Scientist, I recognize that the safe handling and disposal of complex amino acid derivatives like...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-Glu-OFm Proper Disposal and Handling Procedures: A Comprehensive Guide for SPPS Laboratories

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex amino acid derivatives like Fmoc-Glu-OFm (Fmoc-L-glutamic acid alpha-9-fluorenylmethyl ester, CAS: 200616-18-8) is just as critical as the synthesis itself. In Solid-Phase Peptide Synthesis (SPPS), improper waste segregation not only violates Environmental Protection Agency (EPA) regulations but also poses severe exothermic and toxicological risks to laboratory personnel[1].

This guide provides a self-validating, step-by-step operational framework for the disposal of Fmoc-Glu-OFm and its associated synthesis byproducts.

Fmoc-Glu-OFm is uniquely structured with two fluorenylmethyl groups: an N-terminal Fmoc protecting group and a C-terminal OFm (9-fluorenylmethyl) ester[2].

  • The Causality of the Hazard: While the solid powder is primarily a skin, eye, and respiratory irritant[3], the true logistical challenge arises during deprotection. Because the molecule contains two fluorenyl-based protecting groups, base-catalyzed deprotection (typically using 20% piperidine in DMF) generates double the standard molar equivalent of the dibenzofulvene byproduct[4]. This significantly increases the organic load and toxicity of your basic waste stream, requiring strict segregation[5].

Quantitative Waste Stream Segregation

In an SPPS workflow utilizing Fmoc-Glu-OFm, waste must never be consolidated into a single carboy. Mixing the basic deprotection waste with acidic cleavage waste will result in a violent, heat-generating neutralization reaction[4][5].

Table 1: SPPS Waste Stream Characterization and Segregation

Waste StreamPrimary ComponentsTypical ConcentrationEPA Hazard CharacteristicApproved Container
Solid Waste Fmoc-Glu-OFm powder, contaminated PPE, empty vialsN/AToxic (Irritant)Sealed HDPE / Glass
Basic Liquid Piperidine, DMF, Dibenzofulvene adducts20% (v/v) PiperidineToxic, IgnitableVented HDPE
Acidic Liquid Trifluoroacetic Acid (TFA), TIS, Water90-95% (v/v) TFACorrosive (pH < 2)PTFE / HDPE
Halogenated Dichloromethane (DCM) washes>90% DCMToxicGlass / HDPE
Non-Halogenated DMF, NMP washes>90% DMF/NMPIgnitable, ToxicHDPE

Step-by-Step Disposal Methodologies

Every protocol below is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA laboratory standards[6][7].

Protocol A: Disposal of Solid Fmoc-Glu-OFm Waste

Unused reagents, contaminated weighing paper, pipette tips, and empty chemical bottles must be treated as hazardous solid waste[8].

  • Containment: Place all solid Fmoc-Glu-OFm waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container[8].

  • Decontamination of Empties: Empty Fmoc-Glu-OFm glass vials must be triple-rinsed with a compatible solvent (e.g., DMF or DCM) to dissolve residual powder[8]. The rinsate must be collected in the respective liquid waste carboy.

  • Labeling: Affix an EPA-compliant hazardous waste tag immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste: Fmoc-Glu-OFm (Solid)" and include the accumulation start date[6].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point[9].

Protocol B: Management of Liquid SPPS Effluents

The cleavage and deprotection of Fmoc-Glu-OFm generate highly reactive liquid streams[5].

  • Deprotection Waste (Basic): Direct the 20% piperidine/DMF effluent into a carboy explicitly labeled "Basic Toxic Waste - Piperidine/DMF." Scientific Insight: Because dibenzofulvene can polymerize and precipitate, ensure the carboy is not stored in a cold room, which accelerates clogging[10].

  • Cleavage Waste (Acidic): Collect the TFA/scavenger cocktail in a separate, acid-resistant PTFE or thick-walled HDPE container labeled "Acidic Corrosive Waste - TFA"[5].

  • Headspace Maintenance: Never fill any liquid waste carboy beyond 75-80% capacity. This headspace is critical to accommodate potential vapor expansion and prevent pressure-induced ruptures[11].

  • Secondary Containment: Place all liquid waste carboys inside secondary containment trays capable of holding 110% of the largest container's volume[1].

Protocol C: Fmoc-Glu-OFm Powder Spill Clean-Up

Because Fmoc-Glu-OFm is a fine powder, sweeping it with a dry brush will aerosolize the chemical, causing respiratory irritation[3].

  • PPE: Don nitrile gloves, a lab coat, chemical safety goggles, and an N95 or NIOSH-approved respirator[3].

  • Containment: Gently cover the spill with damp absorbent paper (wetted with water or a mild solvent) to suppress dust generation[3].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a hazardous waste bag. Do not use a standard vacuum; only a HEPA-filtered vacuum is permitted for chemical powders[3].

  • Surface Decontamination: Wipe the area with a cloth dampened with DMF to dissolve residual Fmoc-Glu-OFm, followed by a final wash with soap and water. Dispose of all wipes as solid hazardous waste[3].

Regulatory Compliance & SAA Management

To maintain a self-validating safety system, laboratories must adhere to EPA Subpart K regulations for Satellite Accumulation Areas (SAAs)[1][12]:

  • Volume Limits: An SAA may accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[12].

  • Time Limits: Waste must be transferred to a Central Accumulation Area (CAA) or picked up by a licensed hazardous waste contractor within 6 months of the accumulation start date, or within 3 days of reaching the 55-gallon limit[12].

  • Drain Disposal Prohibition: Under no circumstances should Fmoc-Glu-OFm, its solutions, or SPPS effluents be disposed of down the sanitary sewer[12][13].

Workflow Visualization

The following diagram illustrates the logical segregation of Fmoc-Glu-OFm waste streams to prevent cross-contamination and dangerous chemical reactions.

G Start Fmoc-Glu-OFm (Solid/SPPS Usage) Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (SPPS Effluents) Start->Liquid Disposal Licensed Hazardous Waste Contractor Solid->Disposal Deprotect Basic Waste (20% Piperidine/DMF) Liquid->Deprotect Fmoc/OFm Removal Cleavage Acidic Waste (TFA Cocktails) Liquid->Cleavage Resin Cleavage Wash Solvent Washes Liquid->Wash Resin Washing Deprotect->Disposal Cleavage->Disposal Halogenated Halogenated (DCM) Wash->Halogenated NonHalo Non-Halogenated (DMF, NMP) Wash->NonHalo Halogenated->Disposal NonHalo->Disposal

Workflow for Fmoc-Glu-OFm waste segregation and disposal in peptide synthesis.

References

  • Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid (CN113072506A). Google Patents.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Clinical Lab Manager. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University EHS. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]

  • Methods for Removing the Fmoc Group. Renyi. Available at:[Link]

Sources

Handling

Advanced Laboratory Safety &amp; Handling Guide: Fmoc-Glu-OFm

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Chemical Profile Fmoc-Glu-OFm (CAS: 200616-18-8), chemically known as (S)-5-((9H-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Chemical Profile

Fmoc-Glu-OFm (CAS: 200616-18-8), chemically known as (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, is a highly specialized, orthogonally protected amino acid derivative used extensively in Solid-Phase Peptide Synthesis (SPPS). While the Fmoc protecting group strategy is celebrated for its mild, alkaline deprotection conditions that prevent peptide chain degradation[], the handling of the raw, powdered monomer presents specific occupational hazards.

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization of rules; it must be grounded in a mechanistic understanding of the chemical's physical properties. Fmoc-Glu-OFm is a fine, lipophilic powder. Its primary risk vector is aerosolization during weighing and transfer, which can lead to mucosal and dermal exposure[2].

Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why Fmoc-Glu-OFm is hazardous. The table below synthesizes the Global Harmonized System (GHS) classifications with their underlying biochemical causality.

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedIf ingested, the acidic microenvironment of the gastric tract can induce partial hydrolysis of the ester/carbamate bonds, releasing fluorenyl-based byproducts that cause acute oral toxicity[2],[3].
H315 Causes skin irritationThe bulky, highly lipophilic Fmoc and OFm groups readily interact with the lipid matrix of the stratum corneum. This disrupts the cellular barrier and triggers localized dermal inflammation[2],[3].
H319 Causes serious eye irritationParticulate deposition on the conjunctiva leads to localized osmotic stress. The hydrophobic nature of the powder prevents natural tear-film clearance, prolonging the inflammatory response[2],[3].
H335 May cause respiratory irritationInhalation of micronized powder directly impacts the mucosal lining of the upper respiratory tract. The immune system recognizes the insoluble particulates as foreign bodies, triggering severe coughing and irritation[2],[3].

Engineered Controls & PPE Matrix

Based on the causality outlined above, standard safety glasses and bare hands are insufficient. The following PPE matrix is mandatory for all operations involving unsealed Fmoc-Glu-OFm.

PPE CategorySpecificationOperational Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized fine powders during transfer operations, directly mitigating H335 risks[3].
Eye Protection Tight-sealing chemical safety gogglesStandard safety glasses have gaps. Tight seals prevent airborne dust from bypassing the lenses and settling on the conjunctiva[4].
Hand Protection Nitrile gloves (Double gloving recommended)Nitrile provides excellent resistance to solid amino acid derivatives. Double gloving ensures a sterile inner layer if the outer layer is contaminated during weighing[3].
Body Protection Flame-resistant lab coat, fully buttonedPrevents particulate accumulation on street clothing, which could lead to secondary, prolonged dermal exposure[3],[4].

Operational Workflow

The following flowchart illustrates the logical progression of donning PPE, handling the chemical, and executing a spill response if necessary.

G N1 1. Pre-Operation Check Verify Fume Hood Airflow N2 2. Don PPE Nitrile, Goggles, N95 N1->N2 N3 3. Weighing & Transfer Minimize Dust Aerosolization N2->N3 N4 Spill Detected? N3->N4 N5 4a. Spill Response Dampen with Water & Wipe N4->N5 Yes (Spill) N6 4b. Routine Completion Seal Container & Doff PPE N4->N6 No (Clean) N7 5. Waste Segregation Solid Hazardous Waste N5->N7 N6->N7

Caption: Operational workflow for Fmoc-Glu-OFm handling, spill response, and waste disposal.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your laboratory practices, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

SOP 1: Precision Weighing and Transfer

Because Fmoc-Glu-OFm is a fine powder, aerosolization is the highest risk factor.

  • Pre-Check: Verify the analytical balance is inside a functioning fume hood or a localized draft enclosure.

    • Validation: Hold a Kimwipe near the sash opening to visually confirm inward airflow before opening the chemical container.

  • Preparation: Don all required PPE (N95, goggles, double nitrile gloves). Ensure spatulas are grounded or anti-static to prevent powder clinging and sudden aerosolization.

  • Execution: Open the Fmoc-Glu-OFm container only within the draft shield. Transfer the required mass slowly, keeping the spatula close to the weigh boat to minimize drop height.

  • Post-Check: Cap the container tightly. Fmoc-protected amino acids are sensitive to moisture and light; store in a cool, dark, desiccated environment to prevent premature deprotection or degradation[].

SOP 2: Solid Chemical Spill Response

If a spill occurs outside the containment zone, standard dry sweeping will aerosolize the powder, exacerbating inhalation risks.

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder across the lab floor.

  • Dampen (Critical Step): Do NOT dry sweep. Lightly dampen absorbent paper with water and place it gently over the spilled solid[5]. This traps the dust and prevents aerosolization.

  • Collect: Carefully scoop the dampened material and the absorbent paper into a vapor-tight, puncture-resistant plastic bag or compatible waste container[5].

  • Decontaminate: Wash the affected surface with a strong soap and water solution to remove residual lipophilic fluorenyl compounds[6].

    • Validation: After drying, the surface should have no visible white residue and feel completely smooth, not slick or powdery.

SOP 3: Waste Segregation and Disposal

Improper disposal of Fmoc derivatives can lead to environmental contamination and regulatory violations.

  • Segregation: Collect all contaminated PPE, wipes, and residual Fmoc-Glu-OFm into a designated solid hazardous waste container. Do not mix with strong acids or oxidizers.

  • Containment: Ensure the waste container is tightly capped at all times except when actively adding waste. Open containers invite spills and violate EPA/RCRA regulations[7].

  • Labeling: Label the container clearly as "Hazardous Solid Waste: Fmoc-Amino Acid Derivatives (Toxic/Irritant)".

  • Disposal: Submit the container to your institutional Environmental Health and Safety (EHS) department for incineration. Never flush solid amino acid derivatives down the sink or dispose of them in regular municipal trash[7].

References

1.[2] BLDpharm. "4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid - BLDpharm". bldpharm.com. 2 2.[5] PubChem. "5-Sulfoanthranilic acid | C7H7NO5S | CID 19151 - PubChem - NIH". nih.gov. 5 3.[6] NOAA. "2-AMINOBENZENE SULFONIC ACID - CAMEO Chemicals - NOAA". noaa.gov. 6 4.[7] Purdue University. "Hazardous Waste Disposal Guidelines". pfw.edu. 7 5.[3] Eurofins. "Safety Data Sheet - EurofinsUS.com". eurofinsus.com.3 6.[4] Hydroservice. "Amino Acid F Reagent - SAFETY DATA SHEET". hydroservice.com. 4 7.[] BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences". bocsci.com.

Sources

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